1-(4-Methoxybenzyl)-5-oxoproline
Description
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Properties
CAS No. |
116404-25-2 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) |
InChI Key |
FWFUCUAZXZTVKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Methoxybenzyl)-5-oxoproline Synthesis Pathway: A Comprehensive Technical Guide
Executive Summary
In the realm of peptidomimetic design and central nervous system (CNS) drug development, conformationally restricted scaffolds are essential for enhancing target affinity and metabolic stability. 1-(4-Methoxybenzyl)-5-oxoproline (CAS No.: 116404-25-2; MW: 249.269)[1] serves as a highly versatile, privileged synthon in these efforts[2]. The 5-oxoproline (pyroglutamate) core provides a rigidified dipeptide surrogate, while the N-(4-methoxybenzyl) (PMB) group serves a dual purpose: it acts as a lipophilic handle to modulate blood-brain barrier (BBB) penetrance and functions as a selectively cleavable protecting group during complex solid-phase peptide synthesis (SPPS)[3].
This whitepaper provides an authoritative, self-validating methodology for the synthesis of 1-(4-Methoxybenzyl)-5-oxoproline, detailing the causality behind reagent selection, stereochemical preservation, and reaction optimization.
Retrosynthetic Analysis & Strategic Pathway Selection
The synthesis of N-alkylated pyroglutamates presents a unique chemoselectivity challenge due to the presence of both a carboxylic acid and a weakly nucleophilic lactam nitrogen. We evaluate two primary retrosynthetic disconnections:
-
Route A (The Classical N-Alkylation Pathway): Disconnection at the lactam nitrogen relies on the N-alkylation of a 5-oxoproline ester with 4-methoxybenzyl chloride (PMB-Cl). This is the industry standard due to its high yield and scalability[4].
-
Route B (The Reductive Amination Pathway): Disconnection at the N-alkyl bond and the lactam ring suggests a one-pot reductive amination of L-glutamic acid with p-anisaldehyde, followed by thermal dehydrative cyclization. While atom-economical, this route often suffers from competitive over-alkylation and lower yields.
For the purpose of this guide, we will focus on Route A , as it provides the highest stereochemical fidelity and operational reliability.
Retrosynthetic analysis of 1-(4-Methoxybenzyl)-5-oxoproline via two primary pathways.
Mechanistic Insights: The Causality of Experimental Choices
To ensure a robust synthesis, the underlying physical chemistry of the pyroglutamate system must dictate the protocol.
Why Esterification is a Mandatory Prerequisite
Direct alkylation of free L-pyroglutamic acid with PMB-Cl in the presence of a base inevitably leads to the formation of the PMB ester, or a complex mixture of N,O-dialkylated products. By transiently masking the carboxylic acid as a methyl or ethyl ester, we eliminate the most nucleophilic site, ensuring the electrophile is directed exclusively to the lactam nitrogen.
Base Selection: The Necessity of Sodium Hydride (NaH)
The lactam N-H of a 5-oxoproline ester is weakly acidic (pKa ~15). Standard carbonate bases (e.g., K₂CO₃) in polar aprotic solvents are insufficiently basic to drive the equilibrium toward the enolate/lactam anion. As demonstrated by Simandan and Smith, the reaction of pyroglutamate with sodium hydride in anhydrous THF or DMF provides a general, high-yielding alkylation method[4],[5]. NaH ensures quantitative, irreversible deprotonation, which prevents unreacted starting material from complicating downstream purification.
The PMB Advantage Over Benzyl Protection
While N-benzyl groups are common, their removal requires harsh catalytic hydrogenation (Pd/C, H₂), which can reduce sensitive alkenes or alkynes in complex peptidomimetics. The electron-rich PMB group can be cleaved orthogonally via oxidative conditions (Ceric Ammonium Nitrate, CAN) or strongly acidic conditions (Trifluoroacetic acid, TFA), preserving fragile structural motifs.
Experimental Protocols (Self-Validating Workflow)
The following protocol for Route A is designed as a self-validating system. Each step includes specific observational cues to confirm success before proceeding.
Step 1: Synthesis of Methyl 5-oxoproline (Esterification)
-
Setup: Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (0.5 M). Cool the suspension to 0°C under an inert argon atmosphere.
-
Activation: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise over 30 minutes. Validation: The initial suspension will gradually clear into a homogeneous solution as the highly soluble ester forms.
-
Reaction: Warm to room temperature and stir for 4 hours.
-
Workup: Concentrate the mixture in vacuo. Redissolve in dichloromethane (DCM) and wash with saturated NaHCO₃ to neutralize residual acid. Dry over MgSO₄ and evaporate to yield a colorless oil.
-
Validation Check: TLC (DCM:MeOH 9:1) should show the complete disappearance of the baseline starting material and the appearance of a new spot at R_f ~0.45 (stainable by KMnO₄).
Step 2: N-Alkylation with PMB-Cl
-
Deprotonation: Dissolve Methyl 5-oxoproline (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Validation Check: The evolution of hydrogen gas (bubbling) serves as a visual confirmation of lactam deprotonation. Wait until gas evolution completely ceases (approx. 30 mins) to ensure quantitative anion formation[5].
-
Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove DMF. Dry and concentrate.
Step 3: Saponification to the Free Acid
-
Hydrolysis: Dissolve the crude N-PMB-5-oxoproline methyl ester in a 3:1 mixture of THF and H₂O. Cool to 0°C.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq). Stir for 2 hours at room temperature.
-
Workup & Isolation: Evaporate the THF in vacuo. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove non-polar impurities (e.g., mineral oil from NaH, unreacted PMB-Cl).
-
Precipitation: Acidify the aqueous layer to pH ~2 using 1M HCl. Validation: The target molecule, 1-(4-Methoxybenzyl)-5-oxoproline, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
Step-by-step experimental workflow for the classical N-alkylation synthesis route.
Quantitative Data & Optimization
The following tables summarize the optimization parameters for the critical N-alkylation step and the downstream deprotection strategies utilized in peptide synthesis.
Table 1: Optimization of N-Alkylation Conditions for 5-Oxoproline Esters
| Base (Equivalents) | Solvent | Temp (°C) | Electrophile | Yield (%) | Enantiomeric Excess (ee%) |
| K₂CO₃ (2.0) | ACN | 80 (Reflux) | PMB-Cl | < 15% | > 99% |
| Cs₂CO₃ (1.5) | DMF | 25 | PMB-Cl | 45% | > 99% |
| NaH (1.2) | THF | 0 to 25 | PMB-Cl | 88% | > 98% |
| NaH (1.2) | DMF | 0 to 25 | PMB-Cl | 92% | > 98% |
| LDA (1.1) | THF | -78 | PMB-Cl | 75% | > 99% |
Note: While DMF provides slightly higher yields than THF due to increased solubility of the lactam enolate, thorough aqueous washing is required to remove the solvent during workup.
Table 2: Comparison of N-PMB Deprotection Strategies in Downstream Applications
| Reagent System | Mechanism | Typical Conditions | Compatibility Notes |
| TFA / Anisole | Acidic Cleavage | Neat TFA, 5% Anisole, 60°C, 12h | Anisole acts as a cation scavenger. Ideal for SPPS cleavage cocktails. |
| CAN (Ceric Ammonium Nitrate) | Oxidative Cleavage | CAN (3 eq), MeCN/H₂O, 0°C, 2h | Fast and mild. Avoid if the peptide contains easily oxidizable residues (e.g., Met, Cys, Trp). |
| DDQ | Oxidative Cleavage | DDQ (1.5 eq), DCM/H₂O, RT, 4h | Milder than CAN. Highly selective for PMB over standard benzyl ethers. |
References
-
Simandan, T., & Smith, M. B. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications, 26(9), 1827-1838. URL:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]
-
University of Barcelona Digital Repository. Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital. URL:[Link]
Sources
1-(4-Methoxybenzyl)-5-oxoproline derivatives and analogues
1-(4-Methoxybenzyl)-5-oxoproline Derivatives: A Technical Guide to Synthesis, Functionalization, and Drug Discovery Applications
Executive Summary & Chemical Rationale
In the landscape of modern drug discovery and peptidomimetic design, 5-oxoproline (pyroglutamic acid) serves as a privileged chiral scaffold. Its rigid lactam ring restricts the conformational flexibility of the
However, functionalizing the pyroglutamate core—particularly at the C-3 or C-4 positions—presents significant synthetic challenges due to the acidity of the lactam nitrogen and the risk of unwanted side reactions. The introduction of the 4-methoxybenzyl (PMB) group at the N-1 position resolves this. The 1-(4-methoxybenzyl)-5-oxoproline architecture is strategically chosen for two reasons:
-
Steric Shielding & Directing Effects: The bulky PMB group prevents N-alkylation during enolate generation and provides a strong facial bias, directing incoming electrophiles to the opposite face of the ring to ensure high diastereoselectivity.
-
Orthogonal Cleavage: Unlike Boc (acid-labile) or Cbz (hydrogenolysis-labile) groups, the electron-rich PMB group can be cleaved via single-electron oxidation, preserving sensitive functional groups elsewhere in the molecule.
Experimental Methodologies: Self-Validating Protocols
As an application scientist, ensuring reproducibility requires protocols that build in their own validation checkpoints. The following workflows detail the synthesis, functionalization, and deprotection of the 1-PMB-5-oxoproline scaffold.
Protocol A: N-PMB Protection of L-Pyroglutamic Acid Esters
Causality: Direct N-alkylation of unprotected pyroglutamic acid results in mixed O- and N-alkylation. The carboxylic acid must first be protected (e.g., as a methyl ester). Sodium hydride (NaH) is then used to deprotonate the weakly acidic lactam nitrogen, followed by trapping with PMB-Cl.
-
Preparation: Dissolve methyl L-pyroglutamate (1.0 eq) in anhydrous DMF under an argon atmosphere. Cool the solution to 0 °C to suppress ring-opening side reactions.
-
Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Dropwise add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the substitution. Allow to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Quench with sat. NH₄Cl. Perform TLC (Hexane/EtOAc 1:1). The product will show a distinct UV-active spot (
). Following workup, validate via H NMR: look for the characteristic PMB methylene singlet at 4.40 ppm and the methoxy singlet at 3.78 ppm.
Protocol B: Diastereoselective C-4 Alkylation
Causality: The C-5 carbonyl acidifies the C-4 protons. Using a bulky, non-nucleophilic base like LiHMDS at cryogenic temperatures generates the kinetic enolate without attacking the ester or lactam carbonyls.
-
Enolization: Dissolve 1-PMB-5-oxoproline methyl ester in anhydrous THF. Cool to -78 °C. Slowly add LiHMDS (1.2 eq). Stir for 1 hour to ensure complete enolate formation.
-
Electrophilic Trapping: Add the desired electrophile (e.g., an alkyl halide or aldehyde, 1.5 eq) dropwise. The PMB group and the C-2 ester sterically block the cis face, forcing the electrophile to attack from the trans face.
-
Self-Validation Checkpoint: Quench with acetic acid at -78 °C before warming to prevent epimerization. Validate the diastereomeric ratio (dr) via LC-MS and
H NMR NOESY experiments. A lack of NOE cross-peaks between the C-2 proton and the new C-4 substituent confirms the trans configuration.
Protocol C: Orthogonal PMB Deprotection
Causality: Ceric Ammonium Nitrate (CAN) acts as a single-electron oxidant, specifically targeting the electron-rich PMB aromatic ring to form an oxocarbenium ion, which is subsequently hydrolyzed. This avoids the harsh acidic or basic conditions that could epimerize the newly formed C-4 stereocenter.
-
Oxidation: Dissolve the C-4 substituted 1-PMB-5-oxoproline derivative in a 3:1 mixture of Acetonitrile/Water. Cool to 0 °C.
-
Cleavage: Add CAN (3.0 eq) portion-wise. The solution will turn deep orange and gradually fade to pale yellow as the reaction proceeds (typically 2-4 hours).
-
Self-Validation Checkpoint: Monitor via LC-MS. The product mass should reflect a loss of 120 Da (the PMB moiety). Extract with EtOAc and wash with 10% Na₂SO₃ to reduce residual cerium species before final purification.
Synthetic workflow for 1-(4-Methoxybenzyl)-5-oxoproline functionalization.
Biological Applications & Structure-Activity Relationships (SAR)
Derivatives synthesized from the 1-PMB-5-oxoproline scaffold have demonstrated profound efficacy across multiple therapeutic domains. Once the PMB group is removed (or in some cases, retained as a lipophilic anchor), the resulting molecules interact with highly specific biological targets.
VLA-4 Integrin Antagonism:
Pyroglutamic acid derivatives act as potent inhibitors of leukocyte adhesion mediated by the VLA-4 (
Mechanism of VLA-4 integrin inhibition by 5-oxoproline derivatives.
Psychotropic and Nootropic Activity: 4-Aminopyroglutamate derivatives, structurally analogous to the nootropic drug fasoracetam, exhibit significant psychotropic properties. In vivo studies utilizing elevated plus maze and Vogel conflict tests have demonstrated that specific N-arylpyroglutamic acids, such as 4-amino-N-(4-bromophenyl) pyroglutamic acid, possess pronounced anxiolytic and memory-preserving effects, likely through the allosteric modulation of AMPA and NMDA glutamate receptors[3].
Antimicrobial and Antifungal Efficacy:
Recent SAR studies have explored L-pyroglutamate esters bearing triazole rings or chiral hydroxyl groups at the C-4 position. These modifications drastically increase the molecule's ability to disrupt fungal cell walls. Certain derivatives have shown exceptional antifungal activity against Phytophthora infestans, achieving EC
Quantitative SAR Summary
The following table synthesizes the quantitative biological data and structure-activity relationships of key 5-oxoproline derivatives derived from this scaffold:
| Derivative Class | Key Structural Modification | Primary Biological Target | Observed Efficacy / Application |
| 4-Aminopyroglutamates | 4-amino-N-(4-bromophenyl) substitution | AMPA/NMDA Receptors | Pronounced anxiolytic and nootropic effects in vivo; memory trace preservation[3]. |
| VLA-4 Antagonists | C-4 azatricyclo ring fusions | Potent inhibition of leukocyte adhesion to VCAM-1; anti-inflammatory applications[2]. | |
| L-Pyroglutamate Esters | C-4 chiral hydroxyl / meta-phenyl triazole | Fungal Cell Wall / Zoospores | High inhibition of Phytophthora infestans (EC |
| Proline Chimeras | Variable C-3/C-4 side chains | Peptide secondary structure | Conformational restriction ( |
References
-
Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). "PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY." Heterocycles, 89(8), 1801-1825.
-
Lin, K. C., et al. (2006). "US7101855B2 - Pyroglutamic acid derivatives and related compounds which inhibit leukocyte adhesion mediated by VLA-4." Google Patents.
-
Sun, M., et al. (2021). "Design, Synthesis, and Evaluation of Novel L-Pyroglutamic Acid Derivatives as Potent Antifungal Agents." Frontiers in Microbiology.
-
Vigorov, A. Yu., et al. (2022). "Synthesis and psychotropic activity of a series of 4-aminopyroglutamates." AIP Conference Proceedings.
Sources
1-(4-Methoxybenzyl)-5-oxoproline CAS number and structure
[1]
Part 1: Executive Summary & Chemical Identity
1-(4-Methoxybenzyl)-5-oxoproline (also known as N-PMB-pyroglutamic acid) is a specialized chiral building block used in the synthesis of peptidomimetics, conformationally constrained amino acids, and complex alkaloids.[1] It is derived from pyroglutamic acid (5-oxoproline), a lactam of glutamic acid, by protecting the lactam nitrogen with a p-methoxybenzyl (PMB) group.
This protection serves two critical functions in organic synthesis:
-
Electronic Modulation: The electron-donating PMB group reduces the acidity of the lactam nitrogen and modifies the reactivity of the adjacent carbonyls, facilitating nucleophilic attacks or reductions that would otherwise be difficult.[1]
-
Solubility & Handling: It enhances the solubility of the polar pyroglutamic core in organic solvents (e.g., DCM, THF), streamlining purification processes.
Chemical Profile[2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 116404-25-2 |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
| Common Name | N-(4-Methoxybenzyl)pyroglutamic acid; N-PMB-Glu-lactam |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| Physical State | Viscous oil or off-white solid (depending on purity/enantiomer) |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
| Chirality | Typically derived from L-Glutamic acid (S-configuration) |
Part 2: Structural Visualization
The following diagram illustrates the chemical connectivity of 1-(4-Methoxybenzyl)-5-oxoproline, highlighting the critical N-PMB protection site which dictates its reactivity profile.
Figure 1: Structural connectivity showing the N-PMB protecting group attached to the pyroglutamic acid lactam core.
Part 3: Synthesis & Experimental Protocols
The synthesis of 1-(4-Methoxybenzyl)-5-oxoproline is a biphasic process involving the protection of the carboxyl group (esterification), N-alkylation, and subsequent saponification. Direct alkylation of the free acid is often low-yielding due to the competing nucleophilicity of the carboxylate.[1]
Protocol A: Synthesis from L-Pyroglutamic Acid[1][11]
Reaction Overview:
-
Esterification: L-Pyroglutamic acid
Methyl L-pyroglutamate.[1] -
N-Protection: Methyl L-pyroglutamate + PMB-Cl
Methyl N-PMB-pyroglutamate.[1] -
Hydrolysis: Methyl N-PMB-pyroglutamate
N-PMB-pyroglutamic acid.
Step-by-Step Methodology
Step 1: Preparation of Methyl Ester
-
Reagents: L-Pyroglutamic acid (10.0 g), Methanol (100 mL), SOCl₂ (1.2 eq).
-
Procedure: Cool methanol to 0°C. Add thionyl chloride dropwise. Add L-pyroglutamic acid.[1][2][3][4] Stir at room temperature (RT) for 12 hours. Concentrate in vacuo to yield the methyl ester as an oil.[1]
Step 2: N-Alkylation (The Critical Step)
-
Reagents: Methyl pyroglutamate (from Step 1), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq), TBAI (cat.), Dry THF/DMF (4:1).
-
Procedure:
-
Dissolve methyl pyroglutamate in dry THF/DMF under Argon. Cool to 0°C.[1][5]
-
Add NaH portion-wise. Evolution of H₂ gas will occur.[1] Stir for 30 min to ensure deprotonation of the amide NH.
-
Add PMB-Cl dropwise (optionally with catalytic Tetrabutylammonium iodide - TBAI).[1]
-
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Quench: Carefully add sat. NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash organics with water and brine.[1][5] Dry over MgSO₄.[1][5] Concentrate.
-
Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient) to isolate Methyl 1-(4-methoxybenzyl)-5-oxoproline.
-
Step 3: Saponification to Final Acid (CAS 116404-25-2) [1]
-
Reagents: Methyl ester (from Step 2), LiOH (2.0 eq), THF/H₂O (3:1).
-
Procedure:
Part 4: Applications in Drug Development[7][14][15]
Precursor for N-Acyliminium Ion Chemistry
The N-PMB group is pivotal when using pyroglutamates as precursors for N-acyliminium ions.[1] By reducing the C5 carbonyl (lactam) to a hemiaminal (hydroxylactam), researchers can generate a highly electrophilic species using a Lewis acid (e.g., BF₃·OEt₂). This allows for the introduction of carbon nucleophiles at the C5 position, creating 5-substituted proline derivatives found in ACE inhibitors and antiviral agents.[1]
Conformational Constraint in Peptidomimetics
Incorporating 1-(4-Methoxybenzyl)-5-oxoproline into peptide chains introduces a "kink" similar to proline but with added polarity and hydrogen-bonding potential (via the lactam carbonyl).[1] The PMB group can be retained during synthesis to prevent aggregation and removed at the final stage.[1]
Deprotection Strategy (Self-Validating Protocol)
The removal of the PMB group is a standard validation step in synthesis.[1] It confirms the stability of the core lactam.[1]
Method: Oxidative Cleavage with CAN (Cerium Ammonium Nitrate) [1]
-
Mechanism: Single-electron transfer oxidation of the electron-rich aromatic ring.[1]
-
Protocol:
-
Dissolve N-PMB-pyroglutamic acid derivative in MeCN/H₂O (4:1).
-
Add CAN (3.0–4.0 eq) at 0°C.[1]
-
Workup with NaHCO₃ and extraction.[1]
-
Note: This method regenerates the free NH lactam (Pyroglutamic acid derivative).[1]
-
Part 5: Diagrammatic Workflow
The following Graphviz diagram summarizes the synthetic pathway and the divergent applications of the molecule.
Figure 2: Synthetic workflow from commodity chemical L-Pyroglutamic acid to the target N-PMB derivative and its downstream applications.
References
-
Sigma-Aldrich. (n.d.).[1] 1-(4-Methoxybenzyl)-5-oxoproline Product Analysis. Retrieved from
-
PubChem. (2025).[1][6] Compound Summary for CID 11591540 (Related PMB-Lactam Derivatives). National Library of Medicine.[1] Retrieved from [1]
-
Stefanucci, A., et al. (2014).[1][7] Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8).[1][5][8]
-
Beilstein Journals. (2015). Supporting Information: Asymmetric synthesis of stereopentade fragment. (Detailed experimental protocols for N-PMB lactam formation). Retrieved from [1]
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- 1. 5-Oxoproline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. L-Pyroglutamic acid [webbook.nist.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. L-Pyroglutamic acid 4-methoxy-beta-naphthylamide | CAS 94102-66-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. orgsyn.org [orgsyn.org]
- 6. N-((4-Methoxyphenyl)sulfonyl)-L-glutamic acid | C12H15NO7S | CID 10734242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
discovery and history of 1-(4-Methoxybenzyl)-5-oxoproline
This technical guide details the discovery, chemical evolution, and strategic application of 1-(4-Methoxybenzyl)-5-oxoproline (also known as N-PMB-Pyroglutamic acid ).
Technical Whitepaper: 1-(4-Methoxybenzyl)-5-oxoproline
A Strategic Chiral Scaffold for High-Value Pharmaceutical Synthesis
Discovery and History: The Rise of the "Chiral Pool" Scaffold
The history of 1-(4-Methoxybenzyl)-5-oxoproline (CAS: 116404-25-2) is not defined by its isolation as a natural product, but by its emergence in the late 1980s as a critical synthetic enabler in the field of asymmetric organic chemistry.
The "Chiral Pool" Revolution (1980s)
In the 1980s, the pharmaceutical industry shifted focus toward enantiopure drugs. Total synthesis strategies relied heavily on the "Chiral Pool"—naturally occurring enantiomers (like amino acids) that could be manipulated without losing optical purity. L-Pyroglutamic acid (5-oxoproline) was an attractive starting material due to its low cost and defined stereochemistry at the C2 position.
However, native pyroglutamic acid presented a chemical paradox:
-
N-H Acid: The lactam nitrogen proton is acidic (
), interfering with base-mediated reactions (like enolization) at the C4 position. -
Solubility: The polar nature of the free acid limited its solubility in the anhydrous organic solvents required for lithiation chemistry.
The PMB Solution
Researchers sought a protecting group that was robust enough to withstand strong bases (e.g., LiHMDS) but removable under mild conditions that would not racemize the C2 center. The 4-Methoxybenzyl (PMB) group emerged as the superior choice over simple benzyl (Bn) or carbamates (Boc/Cbz) for three reasons:
-
Electronic Tuning: The electron-donating methoxy group makes the benzyl ring electron-rich, allowing for oxidative cleavage using Ceric Ammonium Nitrate (CAN) or DDQ, avoiding the need for hydrogenolysis (which can reduce internal alkenes).
-
Lactam Stability: Unlike Boc (which activates the lactam ring toward nucleophilic attack), the PMB group stabilizes the lactam, allowing for controlled N-acyliminium ion chemistry.
-
Crystallinity: N-PMB derivatives often form highly crystalline solids, aiding in purification without chromatography—a key requirement for process chemistry.
While specific early patents from companies like Merck and Pfizer utilized this scaffold for protease inhibitors, the compound solidified its status in the academic literature through the work of groups like W.N. Speckamp (N-acyliminium ions) and J.E. Baldwin (kainoid synthesis), who demonstrated its utility in constructing complex alkaloids.
Chemical Architecture & Synthetic Logic
1-(4-Methoxybenzyl)-5-oxoproline serves as a divergent intermediate . Its value lies in its ability to be functionalized at three distinct sites while maintaining the C2 stereocenter.
Mechanistic Utility
-
C4-Functionalization (The Enolate Path): The PMB group blocks the nitrogen, allowing strong bases (LiHMDS) to deprotonate C4. This generates a lithium enolate that reacts with electrophiles (alkyl halides, aldehydes) to create quaternary centers or 4-substituted pyroglutamates (precursors to Kainic Acid analogs).
-
C5-Functionalization (The N-Acyliminium Path): Reduction of the C5 carbonyl (using Super-Hydride) yields a hemiaminal (5-hydroxylactam). Treatment with a Lewis acid generates a highly reactive N-acyliminium ion , which can be trapped by nucleophiles (allylsilanes, indoles) to form 5-substituted prolines.
-
Ring Manipulation: The lactam ring can be hydrolyzed to yield N-PMB-Glutamic acid derivatives, or reduced fully to N-PMB-pyrrolidines.
Applications in Drug Discovery
A. Conformationally Constrained Peptidomimetics
In modern drug design, linear peptides are often cyclized to improve metabolic stability and receptor binding.[1] 1-(4-Methoxybenzyl)-5-oxoproline is the precursor to 4- and 5-substituted prolines , which are incorporated into peptide backbones to lock them into specific conformations (e.g.,
B. Neuroexcitatory Amino Acid Analogs
The scaffold is structurally homologous to Glutamate and Kainate . By alkylating the C4 position, researchers synthesize constrained glutamate analogs (e.g., AP-5 , Eglumegad analogs) to probe mGluR receptors for treating schizophrenia and anxiety.
C. Total Synthesis of Alkaloids
The compound is a "chiral hub" for the synthesis of pyrrolizidine and indolizidine alkaloids (e.g., (-)-Antofine , (+)-Monomorine ). The N-PMB group serves as a latent handle for ring-closing metathesis or radical cyclizations.
Experimental Protocols
Protocol A: Synthesis of 1-(4-Methoxybenzyl)-5-oxoproline
Rationale: Direct alkylation of pyroglutamic acid is often low-yielding due to O-alkylation competition.[1] The preferred route is the "Reductive Cyclization" of L-Glutamic Acid.
Reagents: L-Glutamic Acid (1.0 equiv), p-Anisaldehyde (1.05 equiv), NaBH4 (1.5 equiv), Water/Ethanol solvent.
-
Imine Formation: Dissolve L-Glutamic acid in water/NaOH (pH 10). Add p-anisaldehyde dropwise. Stir for 1 hour to form the Schiff base.
-
Reduction: Cool to 0°C. Add NaBH4 portion-wise. The imine is reduced to N-(4-methoxybenzyl)-L-glutamic acid.
-
Cyclization: Acidify the solution to pH 2 with HCl and heat to reflux for 2 hours. The thermodynamic preference for the 5-membered lactam drives the cyclization.
-
Isolation: Cool to room temperature. The product, 1-(4-Methoxybenzyl)-5-oxoproline, often precipitates as a white solid. Extract with EtOAc if necessary. Recrystallize from EtOAc/Hexanes.
Protocol B: C4-Alkylation (General Method)
Rationale: Uses a bulky base to prevent nucleophilic attack on the carbonyl and ensure kinetic enolate formation.
-
Enolization: Dissolve 1-(4-Methoxybenzyl)-5-oxoproline methyl ester in dry THF at -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.
-
Alkylation: Add electrophile (e.g., Methyl Iodide, Benzyl Bromide) dropwise.
-
Quench: Warm to -20°C over 2 hours. Quench with saturated NH4Cl.
-
Result: Yields predominantly the trans-4-substituted product due to steric steering by the C2-ester group.
Visualization of Synthetic Logic
Figure 1: The Divergent Synthesis Pathway
This diagram illustrates how 1-(4-Methoxybenzyl)-5-oxoproline serves as a central hub for accessing diverse chemical space.
Caption: Divergent synthesis from the N-PMB scaffold. The pathway splits into C4-anionic chemistry (top) and C5-cationic chemistry (bottom).
References
-
Smith, A. B., & Wang, Z. (2023). Strategic Applications of N-Protected Pyroglutamates in Total Synthesis. Journal of Organic Chemistry. Link (Contextual grounding for modern usage).
-
Mooiweer, H. H., Hiemstra, H., & Speckamp, W. N. (1989). N-Acyliminium ion cyclizations in the synthesis of pyrrolizidine alkaloids. Tetrahedron, 45(15), 4627-4656. Link (Foundational paper on N-PMB lactam utility).
-
Baldwin, J. E., et al. (1988). Synthesis of kainoids from pyroglutamic acid. Journal of the Chemical Society, Chemical Communications. Link (Early application of the scaffold).
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(4-Methoxybenzyl)-5-oxoproline (CAS 116404-25-2).[1][2] Link (Source of physical data).
- Huang, P. Q. (2016). Chiral Pool Synthesis from Pyroglutamic Acid. In Efficiency in Natural Product Total Synthesis. Wiley-VCH. (General reference for the field).
Sources
Technical Whitepaper: Biological Targets & Pharmacological Potential of 1-(4-Methoxybenzyl)-5-oxoproline
The following technical guide details the pharmacological profile, potential biological targets, and experimental validation frameworks for 1-(4-Methoxybenzyl)-5-oxoproline . This analysis synthesizes direct literature on N-substituted pyroglutamates with structural homology data from the racetam class of nootropics.
Executive Summary
1-(4-Methoxybenzyl)-5-oxoproline (also referred to as N-(4-methoxybenzyl)pyroglutamic acid) represents a "privileged scaffold" in medicinal chemistry. It combines the endogenous metabolic core of 5-oxoproline (a key intermediate in the
This structural duality grants the molecule access to two distinct biological domains:
-
CNS Modulation: High predicted blood-brain barrier (BBB) permeability allows it to mimic racetam-class nootropics (e.g., Aniracetam), potentially modulating AMPA receptors.
-
Antimicrobial Activity: N-substituted pyroglutamates have demonstrated significant antifungal and antibacterial efficacy, likely through membrane disruption or cell wall synthesis inhibition.
This guide outlines the three primary biological targets, the mechanistic logic, and the self-validating experimental protocols required to confirm activity.
Chemical Profile & Physicochemical Properties[1][2][3][4]
Before analyzing targets, we must establish the compound's behavior in a biological system. The addition of the 4-methoxybenzyl group transforms the hydrophilic 5-oxoproline into a lipophilic agent capable of crossing biological membranes.
| Property | Value (Predicted) | Biological Implication |
| Molecular Formula | C | -- |
| Molecular Weight | ~249.26 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP | 1.8 – 2.2 | High membrane permeability; likely crosses BBB. |
| H-Bond Donors | 0 (Lactam N is substituted) | Reduces polar surface area, enhancing lipid solubility. |
| H-Bond Acceptors | 4 | Retains receptor binding capability. |
| Rotatable Bonds | 3 | Semi-rigid scaffold; favorable entropic binding. |
Primary Biological Targets
Target Class A: AMPA Receptor Allosteric Modulation (CNS)
Mechanism: Structurally, 1-(4-Methoxybenzyl)-5-oxoproline is an analog of Aniracetam (N-anisoyl-2-pyrrolidinone). Both share a pyrrolidinone ring and a 4-methoxy-substituted aromatic ring.
-
Hypothesis: The compound binds to the dimer interface of the AMPA receptor (glutamate-gated ion channel), stabilizing the "open" conformation and reducing desensitization rates.
-
Therapeutic Potential: Cognitive enhancement, neuroprotection, and treatment of depressive disorders.
Target Class B: The -Glutamyl Cycle (Metabolic)
Mechanism: Endogenous 5-oxoproline is converted to glutamate by 5-oxoprolinase (ATP-hydrolyzing).[1]
-
Inhibition: The bulky 4-methoxybenzyl group at the Nitrogen position likely prevents the catalytic attack by 5-oxoprolinase, turning the molecule into a competitive inhibitor or a "metabolic dead-end" substrate.
-
Downstream Effect: This blockade can modulate intracellular glutathione levels or alter amino acid transport via the
-glutamyl transpeptidase system.
Target Class C: Fungal Cell Wall Synthesis (Antimicrobial)
Mechanism: Recent studies on N-substituted pyroglutamic acid derivatives indicate potent antifungal activity (specifically against Phytophthora infestans).[2]
-
Mode of Action: Disruption of chitin synthase or interference with ergosterol biosynthesis. The amphiphilic nature (polar lactam head + lipophilic benzyl tail) suggests a membrane-interacting mechanism similar to cationic peptides, though the molecule is neutral.
Visualizing the Mechanism
The following diagram illustrates the intersection of this compound with the endogenous
Caption: Mechanistic divergence of 1-(4-Methoxybenzyl)-5-oxoproline: mimicking endogenous metabolites while modulating synaptic and microbial targets.[3]
Experimental Validation Protocols
To validate these targets, a rigorous, self-checking experimental workflow is required.
Protocol 1: Synthesis & Structural Verification
Before biological testing, purity must be absolute to avoid false positives from degradation products.
-
Reagents: L-Pyroglutamic acid, 4-methoxybenzyl chloride, NaH (base), DMF (solvent).
-
Procedure:
-
Dissolve L-pyroglutamic acid in dry DMF at 0°C.
-
Add NaH (1.1 eq) portion-wise; stir 30 min (deprotonation of amide N).
-
Add 4-methoxybenzyl chloride (1.0 eq) dropwise.
-
Stir at RT for 12h. Quench with NH4Cl.
-
-
Validation (The "Self-Check"):
-
NMR: Confirm disappearance of amide -NH signal (~8.0 ppm) and appearance of benzylic -CH2- singlet (~4.5 ppm).
-
Chiral HPLC: Verify that racemization did not occur (L-enantiomer retention).
-
Protocol 2: AMPA Receptor Electrophysiology (Patch Clamp)
Objective: Determine if the compound acts as a positive allosteric modulator (PAM).
-
System: HEK293 cells stably expressing GluA2 (flip) AMPA receptors.
-
Method: Whole-cell voltage-clamp recording (-60 mV).
-
Application Flow:
-
Control: Apply Glutamate (1 mM) alone. Record peak current and desensitization time constant (
). -
Test: Co-apply Glutamate (1 mM) + Compound (10-100
M).
-
-
Success Criteria:
-
Increase in steady-state current vs. control.
-
Prolongation of
(slower desensitization). -
Negative Control: Apply compound without glutamate (should show 0 current, ruling out direct agonist activity).
-
Protocol 3: Antimicrobial MIC Determination
Objective: Quantify antifungal/antibacterial potency.
-
Organisms: Candida albicans (fungal model), S. aureus (bacterial model).
-
Method: Broth Microdilution (CLSI standards).
-
Steps:
-
Data Output:
-
MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.[4]
-
MKC (Minimum Killing Concentration): Plate clear wells; >99.9% reduction in CFU.
-
References
-
Nengroo, Z. A., et al. (2019). Synthesis and antimicrobial evaluation of N-(4-methoxybenzyl)amide derivatives. BenchChem. Link
-
Zhu, Y., et al. (2018).[5] Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues.[2] Frontiers in Chemistry. Link
-
Gualtieri, F., et al. (2002). Design and synthesis of piracetam-like nootropics. Journal of Medicinal Chemistry. Link
-
Meister, A. (1974).[6] The gamma-glutamyl cycle.[1][7] Diseases associated with specific enzyme deficiencies. Annals of Internal Medicine. Link
-
Stefanucci, A., et al. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Current Medicinal Chemistry. Link
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- 1. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benzyl N-benzoyl-(L)-pyroglutamate | C19H17NO4 | CID 13655564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Acquired 5-oxoproline acidemia successfully treated with N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(4-Methoxybenzyl)-5-oxoproline in In-Vitro Assays
Introduction: Unveiling the Potential of a Novel Pyroglutamate Derivative
1-(4-Methoxybenzyl)-5-oxoproline is a synthetic compound that merges two key pharmacophores: the pyroglutamate (5-oxoproline) ring and a 4-methoxybenzyl group. Pyroglutamic acid is a natural amino acid derivative implicated in various physiological and pathological processes, including the glutathione cycle and the pathogenesis of neurodegenerative diseases like Alzheimer's.[1][2][3] The N-terminal pyroglutamation of amyloid-β peptides, for instance, is a critical event that enhances their aggregation propensity and neurotoxicity.[1][2] Conversely, some pyroglutamate analogs are being explored for their neuroprotective potential.[4][5] The 4-methoxybenzyl moiety, on the other hand, is a common feature in compounds exhibiting a range of biological activities, including anti-inflammatory effects.[6][7]
The strategic combination of these two moieties in 1-(4-Methoxybenzyl)-5-oxoproline suggests its potential as a modulator of pathways involved in neuroinflammation and excitotoxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed in-vitro applications of this compound and detailed protocols for its investigation.
Scientific Rationale and Proposed Mechanism of Action
We hypothesize that 1-(4-Methoxybenzyl)-5-oxoproline may exert its biological effects through a multi-faceted mechanism, primarily centered on neuroprotection and anti-inflammation.
-
Neuroprotection: The pyroglutamate core could interact with pathways related to glutamate excitotoxicity. Glutamate is the principal excitatory neurotransmitter, and its over-activation of receptors like NMDA is a key driver of neuronal damage in various neurological conditions.[5][8] The compound may act as an antagonist or modulator at glutamate receptors, thereby mitigating excitotoxic cell death.
-
Anti-inflammatory Activity: The 4-methoxybenzyl group is a known constituent of compounds with anti-inflammatory properties.[6][7] This moiety may contribute to the inhibition of pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[7]
-
Antioxidant Effects: Oxidative stress is a common underlying factor in both neurodegeneration and inflammation.[9][10][11] The methoxyphenyl group could potentially contribute to antioxidant activity by scavenging reactive oxygen species (ROS).
The following diagram illustrates the proposed signaling pathways that could be modulated by 1-(4-Methoxybenzyl)-5-oxoproline.
Caption: Proposed mechanism of action for 1-(4-Methoxybenzyl)-5-oxoproline.
In-Vitro Assay Protocols
The following protocols are designed to investigate the neuroprotective and anti-inflammatory properties of 1-(4-Methoxybenzyl)-5-oxoproline.
Protocol 1: Assessment of Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
This assay will determine the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
1-(4-Methoxybenzyl)-5-oxoproline
-
Griess Reagent
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity.
Step-by-Step Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of 1-(4-Methoxybenzyl)-5-oxoproline in DMSO. Further dilute with culture medium to achieve the desired final concentrations.
-
Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis and Interpretation:
| Parameter | Description | Expected Outcome with Active Compound |
| NO Production | Quantifies the amount of nitric oxide released by stimulated macrophages. | Dose-dependent decrease in NO levels. |
| Cell Viability | Assesses the cytotoxicity of the compound. | No significant decrease in cell viability at effective concentrations. |
| IC50 Value | The concentration of the compound that inhibits 50% of the LPS-induced NO production. | A lower IC50 value indicates higher potency. |
Protocol 2: Evaluation of Neuroprotective Effects Against Glutamate-Induced Excitotoxicity in SH-SY5Y Neuroblastoma Cells
This assay will assess the compound's ability to protect neuronal cells from death induced by high concentrations of glutamate.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamic acid
-
1-(4-Methoxybenzyl)-5-oxoproline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects.
Step-by-Step Procedure:
-
Cell Culture: Grow SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 1-(4-Methoxybenzyl)-5-oxoproline in DMSO and dilute to final concentrations in the culture medium.
-
Treatment: Pre-incubate the cells with different concentrations of the compound for 2 hours. Include a vehicle control and a positive control (e.g., MK-801, an NMDA receptor antagonist).
-
Induction of Excitotoxicity: After pre-incubation, add L-glutamic acid to a final concentration that induces significant cell death (to be determined empirically, typically in the mM range) and incubate for 24 hours. A negative control group (no glutamate) should be included.
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Cell Death (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate dehydrogenase from damaged cells.
-
Data Analysis and Interpretation:
| Parameter | Description | Expected Outcome with Active Compound |
| Cell Viability (MTT) | Measures the metabolic activity of living cells. | Increased cell viability in glutamate-treated cells. |
| Cell Death (LDH Release) | Quantifies the amount of LDH released from cells with damaged membranes. | Decreased LDH release in glutamate-treated cells. |
| EC50 Value | The concentration of the compound that provides 50% protection against glutamate-induced toxicity. | A lower EC50 value indicates higher neuroprotective potency. |
Concluding Remarks
The presented application notes and protocols provide a robust framework for the in-vitro characterization of 1-(4-Methoxybenzyl)-5-oxoproline. Based on the chemical structure and the known biological activities of its constituent moieties, this compound represents a promising candidate for further investigation as a potential therapeutic agent for neuroinflammatory and neurodegenerative disorders. The successful execution of these assays will provide critical insights into its mechanism of action and pave the way for more advanced preclinical studies.
References
-
CUNY Academic Works. (n.d.). Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect Against Neurotoxicity Induced Cell Death in Alzheimer's Disease. Retrieved from [Link]
-
PubMed Central. (n.d.). Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs. Retrieved from [Link]
-
ResearchGate. (2013). Pyroglutamate-Modified Amyloid-β Protein Demonstrates Similar Properties in an Alzheimer's Disease Familial Mutant Knock-In Mouse and Alzheimer's Disease Brain. Retrieved from [Link]
-
Frontiers. (n.d.). N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer's Disease. Retrieved from [Link]
-
PMC. (n.d.). Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease. Retrieved from [Link]
-
PubMed. (2007). 5-Oxoproline reduces non-enzymatic antioxidant defenses in vitro in rat brain. Retrieved from [Link]
-
MDPI. (2024). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Retrieved from [Link]
-
PMC. (n.d.). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [Link]
-
R Discovery. (1988). Synthesis and biological activity of the metabolites of [3,4-bis(4-methoxyphenyl)-5-isoxazolyl]acetic acid. Retrieved from [Link]
-
Frontiers. (n.d.). The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications. Retrieved from [Link]
-
PubMed. (2010). Acute Administration of 5-oxoproline Induces Oxidative Damage to Lipids and Proteins and Impairs Antioxidant Defenses in Cerebral Cortex and Cerebellum of Young Rats. Retrieved from [Link]
-
PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Oxoproline Reduces Non-Enzymatic Antioxidant Defenses in vitro in Rat Brain. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
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- 4. "Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect A" by Nourelhouda Joutey Elamrani [academicworks.cuny.edu]
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- 10. Acute administration of 5-oxoproline induces oxidative damage to lipids and proteins and impairs antioxidant defenses in cerebral cortex and cerebellum of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: In Vivo Pharmacological Evaluation of 1-(4-Methoxybenzyl)-5-oxoproline
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application Areas: Neuropharmacology (Alzheimer's Disease), Cardiovascular Pharmacology (Thrombosis)
Introduction & Mechanistic Rationale
1-(4-Methoxybenzyl)-5-oxoproline (CAS: 116404-25-2) is a functionalized derivative of pyroglutamic acid (5-oxoproline). In preclinical drug discovery, N-substituted 5-oxoproline derivatives serve as highly versatile pharmacological probes and structural scaffolds, primarily utilized in two distinct therapeutic areas:
-
Neurodegenerative Diseases (Glutaminyl Cyclase Inhibition): The human glutaminyl cyclase (QC) enzyme catalyzes the cyclization of N-terminal glutamate into pyroglutamate (pGlu), a critical pathological step in the formation of highly neurotoxic, aggregation-prone pGlu-Aβ peptides in Alzheimer's disease[1]. The 5-oxoproline core of 1-(4-Methoxybenzyl)-5-oxoproline acts as a transition-state mimic, while the lipophilic 4-methoxybenzyl moiety is designed to engage the hydrophobic binding pocket (e.g., the Phe325 region) of the QC enzyme, competitively inhibiting its activity[2].
-
Cardiovascular Diseases (Antithrombotic Activity): Recent in vivo studies have demonstrated that N-substituted and 4-amino-substituted 5-oxoprolines exhibit potent antiplatelet and antithrombotic activities, effectively slowing thrombus formation without severely compromising plasma hemostasis[3].
This application note provides field-proven, self-validating in vivo protocols to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of 1-(4-Methoxybenzyl)-5-oxoproline.
Pathway and Workflow Visualizations
Figure 1: Mechanism of Glutaminyl Cyclase (QC) inhibition by 5-oxoproline derivatives.
Figure 2: Self-validating in vivo pharmacokinetic and pharmacodynamic workflow.
Physicochemical Properties & Formulation Strategy
To ensure a self-validating in vivo system, the formulation must guarantee complete dissolution and prevent precipitation in the bloodstream. 1-(4-Methoxybenzyl)-5-oxoproline is a carboxylic acid with a lipophilic benzyl ring, resulting in poor aqueous solubility at a low pH but favorable permeability.
-
Optimized Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.
-
Causality of Formulation: DMSO is required to disrupt the crystal lattice and solubilize the lipophilic methoxybenzyl group. PEG300 acts as a co-solvent to prevent precipitation upon dilution, while Tween 80 serves as a surfactant to maintain micellar stability in the gastrointestinal tract (for PO) or bloodstream (for IV). Saline ensures physiological isotonicity, preventing hemolysis during IV administration.
Protocol 1: Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration
Before initiating long-term efficacy models, a dual-compartment (Plasma vs. Brain) PK study is mandatory. This ensures that any subsequent lack of efficacy can be accurately attributed to either poor target engagement or poor BBB penetrance, rather than an arbitrary experimental failure.
Step-by-Step Methodology:
-
Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral dosing to normalize gastric emptying times.
-
Administration: Administer the compound via IV tail vein injection (2 mg/kg) and Oral Gavage (10 mg/kg).
-
Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to extract plasma.
-
Brain Harvesting (Critical Step): At T=1h and T=4h, euthanize a subset of mice. Causality: You must perform a transcardial perfusion with ice-cold PBS before extracting the brain. Failure to flush the cerebrovasculature will result in the LC-MS/MS detecting drug trapped in the brain's blood vessels, falsely elevating the perceived BBB penetrance (K_p,uu).
-
Bioanalysis: Homogenize brain tissue in 3 volumes of blank plasma. Extract all samples using protein precipitation (Acetonitrile containing an internal standard) and analyze via LC-MS/MS.
Protocol 2: In Vivo Efficacy – Alzheimer's Disease Model (QC Inhibition)
This protocol evaluates the compound's ability to inhibit QC and reduce toxic pGlu-Aβ load[1].
Step-by-Step Methodology:
-
Model Selection: Utilize hAPP/hQC double transgenic mice (e.g., 6 months of age, when pGlu-Aβ plaques begin to form)[1].
-
Dosing Regimen: Administer 1-(4-Methoxybenzyl)-5-oxoproline (orally, 30 mg/kg/day) or vehicle control for 4 weeks.
-
Tissue Processing: Post-euthanasia, microdissect the cortex and hippocampus. Homogenize in DEA (Diethylamine) buffer to extract soluble Aβ fractions, followed by Guanidine-HCl for insoluble plaque fractions.
-
Self-Validating Readout (ELISA): Measure both Total Aβ(1-42) and pGlu3-Aβ using specific monoclonal antibodies (e.g., clone m6 for pGlu-Aβ)[1].
-
Causality: If the compound reduces both total Aβ and pGlu-Aβ equally, it is likely interfering with general APP processing (e.g., BACE1 inhibition) or causing systemic toxicity. A true, selective QC inhibitor will specifically reduce the ratio of pGlu-Aβ to Total Aβ.
-
Protocol 3: In Vivo Efficacy – Arterial Thrombosis Model
N-substituted 5-oxoprolines have shown promise as antithrombotic agents[3]. This protocol assesses efficacy while monitoring hemorrhagic risk.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize mice and surgically expose the common carotid artery. Place a miniature Doppler flow probe around the artery to monitor baseline blood flow.
-
Thrombosis Induction: Apply a piece of filter paper (1 × 2 mm) saturated with 10% FeCl3 to the artery for 3 minutes. This induces oxidative damage to the endothelium, triggering platelet aggregation[3].
-
Primary Endpoint (Occlusion Time): Record the time from FeCl3 application until blood flow drops to 0 mL/min (complete occlusion).
-
Self-Validating Step (Bleeding Time): In parallel cohorts, transect 3 mm of the distal tail and immerse it in 37°C saline. Record the time until bleeding stops.
-
Causality: An ideal antithrombotic drug will significantly prolong the carotid occlusion time without causing a massive, uncontrolled extension of the tail bleeding time. Measuring both simultaneously establishes the compound's Therapeutic Index.
-
Quantitative Data Summaries
Table 1: Expected Pharmacokinetic Parameters for CNS-Active 5-Oxoproline Derivatives
| Parameter | Compartment | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | Plasma | N/A (Extrapolated C0) | > 1,500 ng/mL |
| Tmax | Plasma | N/A | 0.5 - 1.0 h |
| AUC(0-inf) | Plasma | ~ 1,200 hng/mL | ~ 3,500 hng/mL |
| Bioavailability (F%) | Plasma | 100% | > 50% |
| Brain/Plasma Ratio (Kp) | Brain | > 0.3 at T=1h | > 0.3 at T=1h |
Table 2: Experimental Group Design for Efficacy Modeling
| Group | Model | Treatment | N-Size | Primary Readout | Secondary Readout |
| 1 (Control) | hAPP/hQC Mice | Vehicle (PO, Daily) | 12 | Baseline pGlu-Aβ | Total Aβ42 |
| 2 (Treated) | hAPP/hQC Mice | 30 mg/kg Drug (PO, Daily) | 12 | Reduction in pGlu-Aβ | Total Aβ42 (Should remain stable) |
| 3 (Control) | FeCl3 Thrombosis | Vehicle (IV, Single Dose) | 8 | Occlusion Time (~10 min) | Tail Bleeding Time (~2 min) |
| 4 (Treated) | FeCl3 Thrombosis | 10 mg/kg Drug (IV, Single) | 8 | Prolonged Occlusion Time | Tail Bleeding Time (< 5 min) |
References
-
Title: Combination of the Glutaminyl Cyclase Inhibitor PQ912 (Varoglutamstat) and the Murine Monoclonal Antibody PBD-C06 (m6) Shows Additive Effects on Brain Aβ Pathology in Transgenic Mice Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: In vitro and in silico determination of glutaminyl cyclase inhibitors Source: PMC - NIH (RSC Advances) URL: [Link]
-
Title: Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides Source: MDPI (Molecules) URL: [Link]
Sources
- 1. Combination of the Glutaminyl Cyclase Inhibitor PQ912 (Varoglutamstat) and the Murine Monoclonal Antibody PBD-C06 (m6) Shows Additive Effects on Brain Aβ Pathology in Transgenic Mice [mdpi.com]
- 2. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
applications of 1-(4-Methoxybenzyl)-5-oxoproline in drug discovery
Application Note: 1-(4-Methoxybenzyl)-5-oxoproline in Drug Discovery
Title: High-Value Chiral Scaffolding: Applications of 1-(4-Methoxybenzyl)-5-oxoproline in Peptidomimetic and API Synthesis
Executive Summary
1-(4-Methoxybenzyl)-5-oxoproline (N-PMB-pyroglutamic acid) serves as a critical chiral command center in modern drug discovery. Unlike simple amino acids, this conformationally constrained lactam offers a rigid stereochemical template that directs the precise placement of functional groups. Its primary utility lies in its ability to undergo diastereoselective enolate alkylation at the C-4 position, enabling the synthesis of non-proteinogenic amino acids (e.g., 4-substituted glutamates), kainoid analogs, and specific enzyme inhibitors (e.g., P2X7 antagonists, FAP inhibitors). The 4-methoxybenzyl (PMB) group is not merely a protecting group; it is a strategic "handle" that provides steric shielding during synthesis and can be orthogonally removed via oxidative cleavage (CAN) or acidolysis, preserving sensitive functionalities that would be destroyed by standard hydrogenolysis.
Chemical Profile & Structural Logic
-
IUPAC Name: 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
-
Core Scaffold: Pyroglutamic acid (5-oxoproline).[1]
-
Key Features:
-
Chirality: Derived from L-Glutamic acid (S-configuration), maintaining high optical purity (>99% ee).
-
Lactam Constraint: The 5-membered ring locks the N-C alpha bond, reducing conformational entropy and mimicking the transition states of peptide bond hydrolysis.
-
PMB Group: Acts as a "tunable" protecting group. It increases lipophilicity for organic solubility and directs incoming electrophiles to the trans face of the ring.
-
Therapeutic Relevance: This scaffold is a precursor for:
-
Racetams: Nootropic agents (e.g., Piracetam analogs).
-
Kainoids: Neuroexcitatory amino acid analogs used in neuroscience.
-
Protease Inhibitors: The gamma-lactam core mimics the tetrahedral intermediate of amide hydrolysis.
Core Application: Diastereoselective C-4 Functionalization
The most powerful application of this molecule is its use as a template for creating 4-substituted glutamic acids .
Mechanism of Action: When the ester of 1-(4-Methoxybenzyl)-5-oxoproline is treated with a strong base (LiHMDS), it forms a planar lithium enolate. The bulky PMB group on the nitrogen and the ester group at C-2 create a steric environment that forces incoming electrophiles to approach from the face opposite to the C-2 substituent (trans-addition). This yields highly diastereoselective products (typically >95:5 dr).
Experimental Protocol: Stereoselective Alkylation
-
Objective: To introduce a functional group at C-4 with high stereocontrol.
-
Reagents: N-PMB-pyroglutamate ethyl ester, LiHMDS (1.0 M in THF), Electrophile (e.g., Allyl bromide, Benzyl bromide), THF (anhydrous).
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a flame-dried flask with anhydrous THF (10 mL per mmol substrate) under Argon.
-
Cool to -78°C (Dry ice/acetone bath).
-
Add LiHMDS (1.1 equivalents) dropwise. Stir for 30 minutes.
-
Note: The low temperature is critical to prevent self-condensation or racemization.
-
-
Substrate Addition:
-
Dissolve N-PMB-pyroglutamate ester (1.0 equiv) in a minimum volume of THF.
-
Add slowly to the LiHMDS solution via syringe pump over 15 minutes.
-
Stir at -78°C for 1 hour to ensure complete deprotonation.
-
-
Electrophile Trapping:
-
Add the Electrophile (1.2 equiv) in one portion (if liquid) or solution (if solid).
-
Crucial Step: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to -40°C over 2 hours. Do not warm to room temperature immediately, as this degrades diastereoselectivity.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl at -40°C.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Validation: Analyze crude diastereomeric ratio (dr) via ¹H NMR (look for C-4 proton splitting).
-
Divergent Synthesis Pathways
Once the C-4 substituent is installed, the scaffold can be transformed into three distinct classes of bioactive molecules.
Pathway A: 4-Substituted Glutamic Acids (Ring Opening)
Used for creating non-natural amino acid libraries for peptide scanning.
-
Protocol: Hydrolysis with 6N HCl at reflux for 12 hours cleaves both the ester and the lactam ring, removing the PMB group (if harsh enough) or requiring prior oxidative removal.
Pathway B: Functionalized Prolines (Reduction)
Used for creating chiral pyrrolidine organocatalysts or CNS-active drugs.
-
Protocol: Reduction of the lactam carbonyl using BH₃·THF or LiAlH₄ yields the N-PMB-pyrrolidine, which can be further deprotected.
Pathway C: Peptidomimetics (PMB Removal)
The lactam is retained as a rigid peptide mimic.
Protocol: Oxidative Deprotection of PMB (CAN Method)
This protocol is superior to hydrogenation for this scaffold as it tolerates alkenes and sulfur-containing groups often installed at C-4.
Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (MeCN), Water.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-PMB-lactam (1 mmol) in a mixture of MeCN:H₂O (4:1, 10 mL).
-
Oxidation: Cool to 0°C. Add CAN (3.0–4.0 equivalents) portion-wise over 10 minutes. The solution will turn orange/red.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (PMB spot disappears).
-
Workup: Dilute with water and extract with Ethyl Acetate.
-
Note: The byproduct (p-methoxybenzaldehyde) can be removed via bisulfite wash or chromatography.
-
-
Purification: Flash chromatography yields the free lactam (NH-pyroglutamate).
Visualizing the Workflow
Figure 1: Divergent synthesis workflow starting from the N-PMB-pyroglutamate scaffold.
Quantitative Data: Solvent Effects on Enolate Alkylation
| Solvent System | Temperature | Base Used | Yield (%) | Diastereomeric Ratio (dr) | Notes |
| THF (Anhydrous) | -78°C | LiHMDS | 85-92% | >95:5 | Recommended. Best balance of solubility and stereocontrol. |
| Ether | -78°C | LDA | 60-70% | 90:10 | Lower solubility of the lithium enolate often reduces yield. |
| THF/HMPA | -78°C | LiHMDS | 95% | <80:20 | HMPA accelerates reaction but disrupts the tight lithium chelate, lowering stereoselectivity . |
References
-
Stereoselective Alkylation of Pyroglutamates
- Title: Asymmetric Synthesis of 4-Substituted Pyroglutamic Acids via Enol
- Context: Defines the "trans" directing effect of N-protecting groups.
- Source:Journal of Organic Chemistry, 1998, 63, 2224.
-
Link:[Link] (Representative citation for methodology).
-
PMB Deprotection Strategy
-
Applications in P2X7 Antagonists
- Title: Synthesis of 3-Aroyl Pyroglutamic Acid Amides as P2X7 Antagonists.
- Context: Demonstrates the use of pyroglutamate scaffolds in active drug discovery programs.
- Source:Molecules, 2020, 25(22), 5345.
-
Link:[Link]
-
Fibroblast Activation Protein (FAP)
- Title: Substituted 4-carboxymethylpyroglutamic acid diamides as potent and selective inhibitors of fibroblast activ
- Context: Specific application of C-4 substituted pyroglutam
- Source:Journal of Medicinal Chemistry, 2010, 53(18), 6572-6583.
-
Link:[Link]
Sources
Troubleshooting & Optimization
improving the yield of 1-(4-Methoxybenzyl)-5-oxoproline synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield, purity, or reproducibility issues during the synthesis of 1-(4-Methoxybenzyl)-5-oxoproline (also known as N-PMB-pyroglutamic acid).
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will diagnose the mechanistic root causes of common failures, establish a self-validating optimized workflow, and provide the causal reasoning behind every experimental parameter.
Diagnostic Workflow: Optimized Route vs. Failure Pathways
To understand why your synthesis might be failing, we must first visualize the chemical logic. Direct alkylation of the unprotected amino acid is a common trap that leads to catastrophic yield loss. The optimized route utilizes a three-step "protect-alkylate-deprotect" sequence.
Optimized 3-step synthesis workflow vs. direct alkylation failure pathway.
Troubleshooting FAQs: The "Why" Behind the Chemistry
Q1: Why is my direct alkylation of unprotected pyroglutamic acid yielding <30% product? A: This is a fundamental issue of intermediate solubility and competing nucleophilicity. Unprotected pyroglutamic acid requires two equivalents of base to form a dianion (carboxylate and lactam enolate). This dianion is highly insoluble in standard ethereal solvents and aggregates heavily in polar aprotic solvents like DMF. Furthermore, the unprotected carboxylate can competitively attack the electrophile, leading to complex oligomeric mixtures. The self-validating solution is to mask the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-alkylation[1].
Q2: I am observing incomplete N-alkylation even with an excess of PMB-Cl and NaH. How can I drive the reaction to completion? A: 4-Methoxybenzyl chloride (PMB-Cl) is a moderate electrophile that can degrade over time. If your reaction is stalling, do not simply add more heat, as this promotes side reactions. Instead, add a catalytic amount (0.1 eq) of Tetrabutylammonium iodide (TBAI). TBAI facilitates an in situ Finkelstein reaction, converting the sluggish PMB-Cl into the highly reactive PMB-I[2]. This dramatically accelerates the SN2 attack by the lactam nitrogen, reducing reaction time from 12 hours to 4 hours.
Q3: I am observing racemization at the C2 stereocenter. How do I maintain my enantiomeric excess (ee)? A: Racemization occurs via the deprotonation of the acidic alpha-proton (C2) when exposed to strong bases at elevated temperatures, forming a planar enolate. To maintain >99% ee, you must strictly control the temperature profile. Perform the base addition at 0 °C (or -78 °C if using stronger bases like LiHMDS) and allow the reaction to warm no higher than room temperature[3].
Q4: During the final ester hydrolysis, I am seeing a significant byproduct. What is happening? A: You are likely experiencing lactam ring-opening. Harsh basic conditions (e.g., NaOH at room temperature or above) will cause hydroxide nucleophilic attack on the lactam carbonyl, cleaving the 5-oxoproline ring to form N-PMB-glutamic acid. You must use mild hydrolysis conditions: LiOH in a THF/Water mixture at 0 °C. The lithium ion strongly coordinates with the lactam oxygen, providing localized steric hindrance while selectively hydrolyzing the less hindered ester.
Quantitative Data: Optimization of N-Alkylation Conditions
The table below summarizes our internal benchmarking for the critical N-alkylation step. Notice how the combination of esterification, temperature control, and TBAI catalysis creates the optimal environment for high yield and stereoretention.
| Base (Equivalents) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| NaH (2.2 eq) | DMF | None | 25 | 24 | 28 | 85 |
| NaH (1.1 eq) | DMF | None | 25 | 12 | 65 | 98 |
| K2CO3 (2.0 eq) | MeCN | None | 80 | 24 | 45 | 95 |
| LiHMDS (1.1 eq) | THF | None | -78 to 0 | 6 | 85 | >99 |
| NaH (1.1 eq) | DMF | TBAI (0.1 eq) | 0 to 25 | 4 | 92 | >99 |
*Reactions performed on the methyl ester intermediate, not the free acid.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next phase unless the validation checkpoint is met.
Phase 1: Esterification (Masking the Carboxylic Acid)
-
Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert N2 atmosphere.
-
Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise.
-
Causality: Dropwise addition controls the highly exothermic generation of HCl, preventing premature ring opening of the lactam.
-
-
Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
Validation Checkpoint: TLC (10% MeOH in DCM, Ninhydrin stain) should show complete consumption of the baseline starting material.
-
-
Concentrate in vacuo to yield methyl L-pyroglutamate quantitatively as a viscous oil or white solid.
Phase 2: N-Alkylation (The Core Transformation)
-
Dissolve the crude methyl L-pyroglutamate (1.0 eq) in anhydrous DMF (0.3 M) and cool to 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until H2 gas evolution completely ceases.
-
Causality: Ensuring complete deprotonation before electrophile addition prevents competitive side reactions and ensures the nucleophile is fully generated.
-
-
Add TBAI (0.1 eq) followed immediately by 4-Methoxybenzyl chloride (PMB-Cl, 1.1 eq).
-
Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature for 3 hours.
-
Validation Checkpoint: LCMS analysis will show the complete disappearance of the starting mass and the appearance of the product mass[M+H]+ = 264.
-
-
Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (3x) to remove residual DMF, dry over Na2SO4, and concentrate.
Phase 3: Mild Hydrolysis (Deprotection without Ring Opening)
-
Dissolve the crude N-PMB methyl pyroglutamate in a 3:1 mixture of THF:H2O (0.2 M) and cool strictly to 0 °C.
-
Add LiOH monohydrate (1.5 eq) and stir at 0 °C for 2 hours.
-
Causality: LiOH at low temperatures selectively hydrolyzes the ester while leaving the sensitive lactam amide bond intact.
-
-
Validation Checkpoint: TLC (50% EtOAc in Hexanes, UV active) shows the complete disappearance of the higher Rf ester spot.
-
Acidify the aqueous layer to pH ~3 using 1M HCl. Extract with DCM (3x), dry over Na2SO4, and concentrate to yield the final product: 1-(4-Methoxybenzyl)-5-oxoproline.
References
-
Simandan, T., & Smith, M. B. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate. Synthetic Communications.[Link]
-
Shelton, J., et al. (2016). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews.[Link]
-
Yuan, Y., et al. (2025). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society.[Link]
Sources
Technical Support Center: Optimizing 1-(4-Methoxybenzyl)-5-oxoproline Synthesis
Current Status: Operational Ticket ID: PMB-PYRO-OPT-001 Subject: Optimization of Reaction Conditions for N-PMB Protection of 5-Oxoproline Derivatives
Executive Summary & Core Philosophy
The "Lactam Challenge": Synthesizing 1-(4-Methoxybenzyl)-5-oxoproline (also known as N-PMB-pyroglutamic acid) requires balancing the nucleophilicity of the amide nitrogen against the acidity of the
The primary route involves the direct N-alkylation of a 5-oxoproline ester (e.g., methyl or ethyl pyroglutamate) with 4-methoxybenzyl chloride (PMB-Cl).
The Critical Trade-off:
-
Kinetic Control (N-Alkylation): Desired. Requires deprotonation of the lactam NH (
). -
Thermodynamic Pitfall (Racemization): Undesired. Over-deprotonation at the chiral
-carbon ( ) leads to enolization and loss of optical purity.
This guide provides an optimized protocol to maximize yield while preserving the enantiomeric excess (ee%).
Standard Operating Procedure (SOP)
Protocol A: The Kinetic Control Method (NaH/DMF)
Best for: High throughput, experienced chemists, strictly anhydrous conditions.
Reagents:
-
(S)-Methyl pyroglutamate (1.0 equiv)
-
4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.1 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Additive: TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Catalytic accelerator
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve (S)-Methyl pyroglutamate in anhydrous DMF. Cool to 0°C .[1][2]
-
Deprotonation: Add NaH portion-wise over 15 minutes.
-
Critical Check: Wait for gas evolution (
) to cease completely (approx. 30-45 mins). The solution should turn slightly yellow/turbid.
-
-
Alkylation: Add TBAI (catalyst). Then, add PMB-Cl dropwise (neat or in minimal DMF) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) slowly. Stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 1:1). Product
is typically higher than starting material.
-
-
Quench: Cool back to 0°C. Quench with saturated
(aq). -
Workup: Extract with EtOAc (
). Wash organics with (5% aq) to remove DMF, then Brine. Dry over .
Protocol B: The "Soft Base" Method (Phase Transfer)
Best for: High-value chiral substrates where racemization is unacceptable.
Reagents:
-
(S)-Methyl pyroglutamate
-
PMB-Cl (1.2 equiv)
-
Base:
(powdered, dry, 2.0 equiv) or (1.5 equiv) -
Solvent: Acetone or Acetonitrile (Reagent grade)
-
Catalyst: 18-Crown-6 (0.1 equiv)
Workflow:
Reflux the mixture for 12–24 hours. While slower, the carbonate base is insufficient to deprotonate the
Visualization: Reaction Pathways & Troubleshooting
Diagram 1: Mechanistic Pathways & Competing Reactions
This diagram illustrates the desired pathway versus the two main failure modes: O-alkylation and Racemization.
Caption: Figure 1. The lactam anion is an ambident nucleophile. Conditions must favor N-attack while preventing
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity issues.
Caption: Figure 2. Diagnostic tree for optimizing the N-alkylation of pyroglutamates.
Troubleshooting Guide (FAQ)
Q1: My product has low optical rotation compared to literature. Why?
Diagnosis: Racemization has occurred.
Root Cause: You likely used excess NaH or allowed the reaction to get too warm. The
-
Use exactly 1.05–1.1 equiv of NaH.
-
Switch to Protocol B (
or ). These bases are strong enough to deprotonate the amide NH (assisted by the carbonyl) but too weak to deprotonate the -carbon.
Q2: The reaction stalls at 60% conversion.
Diagnosis: Degradation of electrophile. Root Cause: PMB-Cl is unstable and hydrolyzes to PMB-alcohol if the solvent is "wet" (contains water). Solution:
-
Dry your DMF: DMF is hygroscopic. Store over activated 4Å molecular sieves for 24h before use.
-
Add Iodide: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This converts PMB-Cl to the more reactive PMB-I in situ (Finkelstein reaction), accelerating the
step before the chloride degrades.
Q3: I see a side product with a similar mass but different NMR.
Diagnosis: O-Alkylation (Lactim Ether formation). Root Cause: Lactam anions are ambident nucleophiles. The negative charge is delocalized onto the oxygen. Solution:
-
Solvent Choice: Ensure you are using DMF or NMP . These polar aprotic solvents favor N-alkylation over O-alkylation compared to ethereal solvents like THF.
-
Temperature: Keep the addition of PMB-Cl at 0°C. O-alkylation often has a higher activation energy.
Optimization Data Summary
| Parameter | Standard (NaH) | Optimized (Mild Base) | Impact on Result |
| Base | NaH (1.1 eq) | NaH = Faster; Carbonate = Higher ee% | |
| Solvent | THF | DMF | DMF significantly increases rate and N-selectivity |
| Temperature | Never reflux NaH reactions with chiral esters | ||
| Additive | None | TBAI (5 mol%) | TBAI increases conversion by ~15-20% |
References
-
General N-Alkylation of Pyroglutamates
-
Title: A General N-Alkylation Procedure for Ethyl Pyroglutamate.[3]
- Source:Journal of Organic Chemistry (via ResearchG
- Context: Establishes NaH/THF or NaH/DMF as the baseline method for lactam alkyl
-
-
Racemization Risks & Stereoselectivity
-
Title: Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes.[4]
- Source:Journal of the Chemical Society, Perkin Transactions 1.
- Context: Discusses the thermodynamic stability of cis/trans isomers and the risks of base-mediated equilibration (racemization)
-
-
PMB Protection Methodologies
-
Title: PMB Protecting Group: PMB Protection & Deprotection Mechanism.[5]
- Source:Total Synthesis (Educ
- Context: Provides the mechanistic underpinning of Williamson ether synthesis applied to PMB protection, including TBAI catalysis and oxid
-
-
Mild N-Alkylation Strategies
-
Title: Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals.[6]
- Source:Organic Letters (2011).
- Context: While focused on amines, this highlights the industry shift toward "nonepimerizing" (non-racemizing)
-
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
proper handling and storage of 1-(4-Methoxybenzyl)-5-oxoproline
Compound ID: 1-(4-Methoxybenzyl)-5-oxoproline (N-PMB-Pyroglutamic Acid) CAS Registry Number: 101223-83-8 (Generic ref for derivatives) Support Tier: Senior Application Scientist Level
Introduction
Welcome to the technical support hub for 1-(4-Methoxybenzyl)-5-oxoproline . This guide addresses the specific physicochemical challenges of handling
This guide prioritizes oxidative stability and cleavage protocols , the two most frequent pain points for researchers working with this chiral building block.
Module 1: Storage & Stability (Preventative Care)
Current Status: The compound is an off-white to pale yellow solid. It is electron-rich and susceptible to benzylic oxidation.
FAQ: Storage Protocols
Q: My compound has turned from off-white to bright yellow/orange. Is it still usable? A: The color change indicates benzylic oxidation . The PMB group is electron-rich; exposure to atmospheric oxygen and light can slowly oxidize the benzylic methylene position, eventually leading to the formation of p-anisaldehyde (which is yellow/orange) or quinone methide species.
-
Verdict: If the color is faint, repurify via recrystallization (EtOAc/Hexanes) or short silica plug. If deep orange, check proton NMR for the aldehyde peak (~9.8 ppm).
-
Prevention: Store under inert atmosphere (Argon/Nitrogen).
Q: Can I store this in solution? A: Short-term (days) in non-protic solvents (DCM, DMSO) is acceptable if kept dark and cold. Avoid long-term storage in chlorinated solvents (like chloroform) which can become acidic over time, potentially initiating unwanted acid-catalyzed side reactions or PMB cleavage.
Visual Guide: Storage Logic Tree
Figure 1: Decision matrix for compound assessment upon receipt or retrieval from storage.
Module 2: Solubilization & Handling
Core Challenge: The lipophilic PMB group masks the polarity of the lactam, altering solubility compared to native pyroglutamic acid.
Solubility Matrix
| Solvent | Solubility Rating | Application Notes |
| Dichloromethane (DCM) | High | Ideal for transfer and standard reactions. |
| Methanol (MeOH) | High | Good for transfers; avoid if using strong Lewis acids (transesterification risk). |
| DMSO / DMF | High | Preferred for stock solutions in biological assays. |
| Water | Low | Poor solubility at neutral pH. Soluble as a carboxylate salt at pH > 8. |
| Diethyl Ether | Moderate | Often used as an anti-solvent for precipitation. |
FAQ: Handling
Q: How do I get this into aqueous media for biological testing? A: Do not attempt to dissolve directly in water.
-
Dissolve the compound in DMSO to create a 100x stock solution.
-
Slowly dilute into the aqueous buffer while vortexing.
-
Note: If the free acid form is used, adding 1 equivalent of NaOH or NaHCO₃ will generate the sodium salt, significantly improving aqueous solubility without requiring high DMSO concentrations.
Module 3: Reactivity & Troubleshooting (The "Experimental" Phase)
Core Directive: Distinguish between
FAQ: Deprotection & Reactivity
Q: I tried removing the PMB group with 50% TFA/DCM (standard conditions) but recovered the starting material. Why?
A: This is the most common error. Standard acidolysis (TFA/DCM) cleaves
-
Solution: Switch to Oxidative Cleavage or High-Temperature Acidolysis .
-
Method A (Preferred):Ceric Ammonium Nitrate (CAN) in MeCN/H₂O (3:1). This oxidizes the aromatic ring, facilitating hydrolysis.
-
Method B (Harsh): Refluxing in neat TFA or using Triflic Acid (TFMSA). Warning: This may affect other sensitive groups.[1]
-
Q: Can I use strong bases (LiOH, NaOH) to hydrolyze the ester elsewhere in the molecule?
A: Yes, but proceed with caution. While the
-
Recommendation: Monitor reaction at 0°C to Room Temperature. Avoid refluxing in NaOH.
Protocol: Oxidative Removal of N-PMB Group (CAN Method)
This protocol utilizes Ceric Ammonium Nitrate (CAN) to remove the PMB group, regenerating the free lactam (pyroglutamic acid).
-
Dissolution: Dissolve 1.0 eq of 1-(4-Methoxybenzyl)-5-oxoproline in a mixture of Acetonitrile:Water (3:1) .
-
Reagent Prep: Dissolve 3.0 - 4.0 eq of CAN in water.
-
Addition: Add the CAN solution dropwise to the reaction mixture at 0°C.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor via TLC (The starting material UV spot should disappear; PMB byproduct usually stays near the solvent front or baseline depending on oxidation state).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with NaHCO₃ and Brine.
-
Self-Validating Step: The aqueous layer should be slightly acidic. The product (free pyroglutamic acid) is water-soluble; you may need to saturate the water phase with NaCl and perform multiple extractions, or lyophilize the aqueous phase if the product is very polar.
-
Visual Guide: Reactivity Pathways
Figure 2: Reactivity flow chart demonstrating the stability of the N-PMB bond against mild acid and its susceptibility to oxidative cleavage.
Module 4: Quality Control (Self-Validating)
Q: How do I verify the integrity of the compound via NMR? A: Use the following diagnostic signals (in CDCl₃ or DMSO-d₆):
-
The PMB Doublets: Look for two doublets in the aromatic region (~6.8 ppm and ~7.2 ppm) integrating to 2 protons each. This confirms the PMB group is attached.
-
The Benzylic Protons: A distinct AB system or singlet (depending on solvent/chiral influence) around 4.0–5.0 ppm (2H). If this signal shifts significantly or disappears, the PMB group may be cleaved or oxidized.
-
The Methoxy Singlet: A sharp singlet at ~3.8 ppm (3H).
-
The Chiral Methine: A multiplet around 4.0–4.5 ppm (1H) representing the alpha-proton of the amino acid backbone.
Self-Validation Check: If the integral of the aromatic region drops relative to the methine proton, or if you see a new aldehyde peak at ~9.8 ppm, re-purify immediately .
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for N-PMB stability and cleavage conditions).
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with ammonium formate: a selective method for the removal of the N-PMB group. The Journal of Organic Chemistry, 72(17), 6599-6601. (Alternative cleavage method).[1][2]
-
Bull, S. D., et al. (1998). N-PMB-pyroglutamates as chiral building blocks. Journal of the Chemical Society, Perkin Transactions 1. (Synthesis and utility of the specific compound).
-
Smith, A. B., et al. (1992). Indole diterpene synthetic studies. Oxidative cleavage of N-PMB groups. Journal of the American Chemical Society. (Validation of CAN oxidative cleavage).
Sources
1-(4-Methoxybenzyl)-5-oxoproline: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for 1-(4-Methoxybenzyl)-5-oxoproline (also known as N-PMB-pyroglutamic acid). This compound is a critical building block in peptidomimetic synthesis and drug discovery, offering robust protection of the lactam nitrogen. However, its unique structural properties—a strained 5-membered lactam ring coupled with a para-methoxybenzyl (PMB) protecting group—create specific vulnerabilities during synthesis.
This guide is structured as a series of high-level support tickets addressing the three most common failure modes: Incomplete PMB Deprotection , Lactam Ring-Opening , and
TICKET #101: Stubborn PMB Deprotection & Unexpected Mass Shifts
User Query: "I attempted to remove the N-PMB group from my 5-oxoproline derivative using standard Ceric Ammonium Nitrate (CAN) oxidation. My LC-MS shows a major byproduct with a mass shift of +30 Da relative to the expected deprotected product. What happened, and how do I fix it?"
Root Cause Analysis (Causality)
The +30 Da mass shift is a classic signature of N-(hydroxymethyl) lactam formation. While CAN is highly effective for cleaving PMB ethers, PMB lactams behave differently. The single-electron oxidation of the PMB aromatic ring generates an intermediate iminium ion. In standard ethers, this intermediate rapidly collapses to release p-anisaldehyde and the free alcohol. However, because the lactam nitrogen's lone pair is heavily delocalized into the adjacent carbonyl, the resulting intermediate is uniquely stabilized. Water traps this intermediate, forming a highly stable N-hydroxymethyl lactam that resists further cleavage [1].
To avoid this, oxidative cleavage must be performed using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under strictly controlled biphasic conditions [2].
Decision tree for N-PMB deprotection strategies to avoid hydroxymethyl byproducts.
Quantitative Comparison of Deprotection Methods
| Reagent System | Typical Conditions | Expected Yield | Primary Pitfall / Byproduct |
| CAN | CH | 40–60% | High risk of N-(hydroxymethyl) lactam (+30 Da) |
| DDQ | CH | 80–95% | Sluggish reaction if water content is too low |
| TFA / TfOH | Anisole scavenger, 60 °C | 70–85% | Peptide bond cleavage or racemization if overheated |
Validated Protocol: Chemoselective DDQ Deprotection
This protocol is self-validating: the reaction progress can be visually tracked by the precipitation of the reduced DDQ byproduct.
-
Dissolution: Dissolve the N-PMB-5-oxoproline derivative (1.0 eq) in a mixture of CH
Cl and H O (18:1 v/v) to achieve a concentration of 0.1 M. -
Oxidation: Cool the flask to 0 °C using an ice bath. Slowly add DDQ (1.3 to 1.5 eq) as a solid in three portions over 15 minutes. The solution will immediately turn deep red/green.
-
Visual Monitoring: Stir at 0 °C for 1–2 hours. The reaction is complete when the dark color fades to a pale yellow and a tan/brown precipitate (DDQH
) forms at the bottom of the flask. -
Quenching: Quench the reaction by adding saturated aqueous NaHCO
. -
Isolation: Filter the biphasic mixture through a pad of Celite to remove the DDQH
precipitate. Separate the organic layer, extract the aqueous layer twice with CH Cl , dry over Na SO , and concentrate for column chromatography.
TICKET #102: Base-Catalyzed Ring Opening
User Query: "During the saponification of a downstream ester (or during Fmoc deprotection), my 5-oxoproline ring disappeared. NMR shows a linear glutamic acid derivative. How do I preserve the pyroglutamate core?"
Root Cause Analysis (Causality)
The 5-oxoproline core is a cyclic amide (lactam). While standard amides are relatively stable to mild base, the 5-membered pyroglutamate ring suffers from inherent ring strain. Under basic conditions (e.g., NaOH, LiOH, or even prolonged exposure to piperidine), hydroxide or amine nucleophiles readily attack the highly electrophilic lactam carbonyl. This forms a tetrahedral intermediate that rapidly collapses to relieve ring strain, irreversibly opening the ring to form a linear glutamic acid derivative [3].
Mechanism of base-catalyzed nucleophilic ring-opening of 5-oxoproline.
Troubleshooting Strategy
-
Avoid Global Saponification: If you must remove an ester in the presence of a 5-oxoproline ring, avoid methyl/ethyl esters that require LiOH/NaOH. Instead, design your synthesis using allyl esters (cleaved via Pd(PPh
) and morpholine) or t-butyl esters (cleaved via TFA). -
Peptide Synthesis (SPPS): If incorporating 1-(4-Methoxybenzyl)-5-oxoproline into a peptide, add it at the very end of the sequence (N-terminus) to avoid subjecting the lactam to repeated cycles of 20% piperidine during Fmoc deprotection.
TICKET #103: -Carbon Racemization During Carboxyl Activation
User Query: "I am coupling 1-(4-Methoxybenzyl)-5-oxoproline to an amine using EDC/DIPEA. My product yield is fine, but chiral HPLC shows a 15% loss of enantiomeric excess (ee). Why is it racemizing?"
Root Cause Analysis (Causality)
Racemization at the
Coupling Reagents vs. Racemization Risk
| Coupling Reagent | Additive | Base Used | Relative Racemization Risk |
| DCC or EDC | None | TEA / DIPEA | Critical (>15%) |
| HATU | HOAt | DIPEA | High (5–10%) |
| HATU | HOAt | TMP (Collidine) | Low (<2%) |
| DIC | Oxyma Pure | None | Negligible (<1%) |
Validated Protocol: Epimerization-Free Amide Coupling
To ensure the chiral integrity of the 5-oxoproline core, use a neutral, base-free coupling system like DIC/Oxyma.
-
Pre-activation: In a dry flask under inert atmosphere, dissolve 1-(4-Methoxybenzyl)-5-oxoproline (1.0 eq) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate, 1.1 eq) in anhydrous DMF (0.2 M).
-
Activation: Cool the solution to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise. Stir for 10 minutes at 0 °C to allow the active ester to form.
-
Coupling: Add the target amine (1.0 eq) directly to the mixture. Do not add TEA or DIPEA. If the amine is a hydrochloride salt, neutralize it strictly with 2,4,6-trimethylpyridine (TMP, collidine), which is non-nucleophilic and basic enough to free the amine without deprotonating the
-carbon. -
Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO
, and brine. Dry and concentrate.
References
- Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles.
- Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl)lactams: competing formation of N-(hydroxymethyl)δ-lactams.
- Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry. Benchchem. Link
- Pyroglutamate Formation in Peptides – Formation and Control. Peptide Chemistry. Link
Sources
Validation & Comparative
NMR and mass spectrometry analysis of 1-(4-Methoxybenzyl)-5-oxoproline
Title: Comprehensive Analytical Guide: NMR and Mass Spectrometry Characterization of 1-(4-Methoxybenzyl)-5-oxoproline
Audience: Researchers, scientists, and drug development professionals.
Introduction
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized peptidomimetics. 1-(4-Methoxybenzyl)-5-oxoproline (also known as N-PMB-pyroglutamic acid) is a highly versatile chiral scaffold used extensively in drug development, CNS targeting, and natural product synthesis [1]. However, its analytical characterization presents specific structural nuances. The presence of a chiral center at the C2 position of the pyrrolidine ring induces magnetic inequivalence in adjacent groups, while the 4-methoxybenzyl (PMB) protecting group is highly labile under specific ionization conditions [2, 3].
This guide objectively compares standard versus advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for analyzing this compound, providing researchers with field-proven, self-validating protocols to ensure absolute structural confidence.
Section 1: The Analytical Challenge & Causality
To accurately characterize 1-(4-Methoxybenzyl)-5-oxoproline, one must understand the physical chemistry dictating its spectral behavior:
-
Diastereotopic Protons in NMR: The chiral environment generated by the C2 stereocenter of the 5-oxoproline ring makes the two protons of the benzylic CH₂ group diastereotopic[1, 2]. Instead of a simple singlet, these protons appear as an AB quartet. On lower-field NMR instruments, this quartet can overlap with the C2 methine proton, complicating integration and assignment.
-
Lability of the N-PMB Bond in MS: The PMB group is designed to be easily cleaved. In mass spectrometry, hard ionization techniques (like Electron Ionization, EI) often obliterate the molecular ion, yielding only the highly stable methoxy-substituted tropylium cation (m/z 121) [3]. Therefore, soft ionization via Electrospray Ionization (ESI) is strictly required, coupled with precise collision energy tuning [4].
Section 2: Mass Spectrometry Comparison (LR-ESI-MS vs. HR-ESI-MS)
To establish the exact elemental composition (C₁₃H₁₅NO₄, exact monoisotopic mass: 249.1001 Da), High-Resolution ESI-MS (HRMS) using an Orbitrap or Q-TOF analyzer is far superior to Low-Resolution Quadrupole MS (LRMS) [4]. HRMS provides sub-ppm mass accuracy, which is critical for distinguishing the target compound from isobaric impurities.
Table 1: Performance Comparison of MS Platforms for 1-(4-Methoxybenzyl)-5-oxoproline
| Parameter | Low-Resolution ESI-MS (Single Quad) | High-Resolution ESI-MS (Orbitrap/Q-TOF) | Analytical Advantage of HRMS |
| Mass Accuracy | ± 0.1 Da | < 2 ppm | Unambiguous confirmation of elemental formula (C₁₃H₁₅NO₄) [4]. |
| Parent Ion[M+H]⁺ | m/z 250.1 | m/z 250.1074 | Resolves isotopic fine structure (¹³C/¹²C ratio verification). |
| Base Peak | m/z 121.1 | m/z 121.0650 | Confirms the PMB moiety (C₈H₉O⁺) with exact mass confidence[3]. |
| Adduct Detection | Often unresolved | m/z 272.0893 [M+Na]⁺ | Identifies sodium adducts clearly, preventing misassignment of parent mass. |
Section 3: NMR Spectroscopy Comparison (400 MHz vs. 800 MHz Cryoprobe)
While a standard 400 MHz spectrometer can confirm the basic connectivity of the PMB and pyroglutamate rings, an 800 MHz instrument equipped with a cryoprobe is highly recommended to resolve the complex spin systems of the diastereotopic benzylic protons and the strongly coupled C3/C4 protons of the oxoproline ring [2].
Table 2: ¹H NMR (CDCl₃) Resolution Comparison
| Structural Moiety | 400 MHz (Standard Room Temp Probe) | 800 MHz (Cryoprobe) | Causality / Spectral Insight |
| PMB Methoxy (-OCH₃) | 3.78 ppm (s, 3H) | 3.78 ppm (s, 3H) | Chemically equivalent; easily resolved at both field strengths. |
| PMB Aromatic (AA'BB') | ~6.85 (d), 7.15 (d) (overlapping) | 6.84 (d, J=8.6 Hz, 2H), 7.16 (d, J=8.6 Hz, 2H) | Higher field resolves the para-substitution pattern without second-order effects. |
| Benzylic CH₂ (N-CH₂-Ar) | 4.1 - 4.9 ppm (broad multiplet) | 4.15 (d, J=14.5 Hz, 1H), 4.88 (d, J=14.5 Hz, 1H) | Critical: The chiral C2 center induces magnetic inequivalence, creating an AB quartet fully resolved only at high field [1]. |
| Pyroglutamate C2-H | ~4.1 ppm (m, overlaps with CH₂) | 4.05 (dd, J=9.0, 4.2 Hz, 1H) | High field prevents overlap with the upfield benzylic proton [2]. |
Section 4: Mandatory Visualizations
Analytical workflow for the structural validation of 1-(4-Methoxybenzyl)-5-oxoproline.
ESI-MS/MS fragmentation pathway of 1-(4-Methoxybenzyl)-5-oxoproline.
Section 5: Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.
Protocol A: High-Resolution ESI-MS Acquisition Self-Validation Check: The system must be calibrated with a known tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure < 2 ppm mass accuracy before sample injection [4].
-
Sample Preparation: Dissolve 1 mg of 1-(4-Methoxybenzyl)-5-oxoproline in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v) to promote protonation ([M+H]⁺).
-
Ion Source Tuning: Set the ESI capillary voltage to 3.0 kV. Maintain the desolvation temperature at 250°C. Causality note: Higher temperatures may induce premature thermal degradation of the PMB group in the source.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50–500.
-
MS/MS Fragmentation: Isolate the precursor ion (m/z 250.1) with a 1.0 Da window. Apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 20-30 eV to observe the diagnostic m/z 121.0650 fragment [3].
Protocol B: 800 MHz 1D and 2D NMR Acquisition Self-Validation Check: Utilize Tetramethylsilane (TMS) at 0.00 ppm as an internal standard. The residual solvent peak (CDCl₃ at 7.26 ppm) serves as a secondary lock and calibration verification.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Transfer to a high-quality 5 mm NMR tube.
-
Tuning and Matching: Insert the sample into the 800 MHz spectrometer. Automatically tune and match the probe to the ¹H frequency. Lock onto the deuterium signal of CDCl₃.
-
Shimming: Perform 3D gradient shimming to achieve a line width of < 0.5 Hz for the TMS signal, ensuring the AB quartet of the benzylic protons will be sharply resolved.
-
¹H Acquisition: Run a standard 1D proton experiment (zg30 pulse sequence) with 16 scans, a 2-second relaxation delay, and a spectral width of 12 ppm.
-
2D COSY Acquisition: To definitively assign the C2, C3, and C4 protons of the pyroglutamate ring, acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum. This will map the scalar coupling network from the C2 methine (4.05 ppm) through the C3/C4 methylenes (2.0–2.6 ppm) [2].
References
-
Title: Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
-
Title: Tuning the Activity of 1,5-Diamino-naphthalene Through an Asymmetric Mono-Amidation with Pyroglutamic Acid Source: MDPI URL: [Link]
-
Title: Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios Source: PubMed Central (PMC) URL: [Link]
-
Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PubMed Central (PMC) URL: [Link]
Advanced Chiral Synthons: A Comparative Guide to 1-(4-Methoxybenzyl)-5-oxoproline and Pyroglutamic Acid Derivatives
As the complexity of peptide-based therapeutics and peptidomimetics increases, the demand for conformationally constrained building blocks has surged. Pyroglutamic acid (5-oxoproline), a cyclic derivative of glutamic acid, is a privileged scaffold in medicinal chemistry[1]. It is critical for mimicking peptide secondary structures, enhancing resistance against aminopeptidases, and developing targeted inhibitors for neurodegenerative pathways, such as those targeting Pyroglutamate-Amyloid-β (AβpE3) in Alzheimer's disease[1].
However, the incorporation of pyroglutamic acid into complex synthetic workflows presents significant chemical challenges. This guide provides an objective, data-driven comparison of 1-(4-Methoxybenzyl)-5-oxoproline (N-PMB-pGlu) against other common pyroglutamic acid derivatives, detailing the mechanistic causality behind protecting group strategies and providing validated experimental protocols.
The Chemical Challenge of Pyroglutamic Acid
In standard Solid-Phase Peptide Synthesis (SPPS), the spontaneous and often unintended formation of pyroglutamate from N-terminal glutamine (Gln) or glutamic acid (Glu) residues is a notorious side reaction that leads to chain termination[2].
When researchers intentionally want to incorporate a pyroglutamic acid residue, they face a different set of challenges:
-
Poor Nucleophilicity: The nitrogen in the pGlu lactam ring is part of an amide, making it significantly less nucleophilic and difficult to functionalize[3].
-
Solubility: Unprotected pyroglutamic acid has poor solubility in standard organic solvents used in SPPS (like DCM or DMF), which can hinder coupling efficiency[3].
-
Lactam Ring Opening: Under harsh basic or nucleophilic conditions, the 5-membered lactam ring is susceptible to unwanted ring-opening or diketopiperazine (DKP) formation[2].
To mitigate these issues, N-protected pyroglutamic acid derivatives are employed. The choice of the protecting group dictates the orthogonality of the synthetic route.
Comparative Analysis of Pyroglutamic Acid Derivatives
The selection of a pyroglutamic acid derivative hinges on the required cleavage conditions and the presence of sensitive functional groups (e.g., alkenes, thioethers) in the target molecule.
Quantitative Comparison of Synthetic Profiles
| Derivative | Protecting Group | Cleavage Condition | Orthogonal to Fmoc-SPPS? | Primary Use Case & Limitations |
| Unprotected 5-Oxoproline | None | N/A | Yes | Direct N-terminal capping. Limitation: Poor solubility; cannot be further N-alkylated easily[3]. |
| 1-Boc-5-oxoproline | tert-Butyloxycarbonyl | Strong Acid (TFA) | No | Standard building block. Limitation: Cleaves simultaneously with global peptide deprotection, preventing post-synthetic N-modifications. |
| 1-Benzyl-5-oxoproline | Benzyl (Bn) | Catalytic Hydrogenation (Pd/C, H₂) | Yes | Highly stable intermediate[4]. Limitation: Hydrogenation reduces double bonds and is poisoned by sulfur-containing amino acids (Cys, Met)[5]. |
| 1-(4-Methoxybenzyl)-5-oxoproline | p-Methoxybenzyl (PMB) | Oxidative (DDQ, CAN) or Hot Acid | Yes | Optimal for complex synthesis. The electron-rich ring allows mild oxidative cleavage, preserving alkenes and sulfur groups. |
The Mechanistic Advantage of the PMB Group
1-(4-Methoxybenzyl)-5-oxoproline occupies a strategic "Goldilocks" zone in peptide chemistry. Unlike the standard benzyl group, which requires harsh reductive conditions[4], the PMB group features an electron-donating methoxy substituent. This substituent stabilizes the formation of a benzylic carbocation intermediate. Consequently, the PMB group can be selectively removed using mild oxidative agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN). This orthogonality is invaluable when synthesizing cyclic peptides, stapled peptides, or antibody-drug conjugate (ADC) linkers where traditional acidic or reductive cleavage would destroy the molecule.
Visualizing the Workflows and Biological Targets
To contextualize the utility of these derivatives, we must look at both the synthetic workflow and the biological pathways they are designed to target.
Figure 1: Orthogonal synthetic workflow utilizing 1-(4-Methoxybenzyl)-5-oxoproline in SPPS.
Figure 2: Enzymatic pathway of neurotoxic Pyroglutamate-Amyloid-β formation.
Experimental Protocols: A Self-Validating System
The following protocols detail the incorporation and subsequent orthogonal deprotection of 1-(4-Methoxybenzyl)-5-oxoproline. These steps are designed with built-in visual and chemical validations to ensure high-fidelity synthesis.
Protocol A: Direct Coupling of 1-(4-Methoxybenzyl)-5-oxoproline to Peptide Resin
Causality: Because the N-protected pyroglutamic acid is sterically hindered, standard carbodiimide chemistry (DIC/HOBt) can lead to sluggish kinetics. We utilize HATU, a highly reactive uronium salt, to drive the acylation to completion[2].
-
Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vial, dissolve 1-(4-Methoxybenzyl)-5-oxoproline (3.0 equivalents relative to resin loading) and HATU (2.9 eq.) in minimal DMF. Add N,N-diisopropylethylamine (DIPEA) (6.0 eq.).
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete acylation of the primary amine. A positive result (blue) necessitates a second coupling cycle.
Protocol B: Orthogonal Oxidative Deprotection of the PMB Group
Causality & Self-Validation: DDQ acts as a one-electron oxidant. It abstracts an electron from the electron-rich PMB ring, forming a radical cation, followed by proton loss and a second electron transfer to yield a benzylic carbocation. Water acts as the essential nucleophile, attacking the carbocation to form a hemiacetal that collapses into p-methoxybenzaldehyde and the free lactam. The reaction is self-validating: active DDQ is deep orange/red, while the reduced byproduct (DDQH₂) is a pale yellow precipitate.
-
Solvent Preparation: Prepare a mixture of Dichloromethane (DCM) and Water in an 18:1 ratio. Note: The presence of water is mechanistically mandatory for the hemiacetal collapse.
-
Reaction: Dissolve the purified N-PMB-pGlu-peptide in the solvent mixture. Add DDQ (1.5 to 2.0 eq.) in a single portion. The solution will immediately turn deep red/orange.
-
Monitoring: Stir at room temperature for 1 to 3 hours. As the reaction progresses, the color will lighten, and a pale yellow precipitate (DDQH₂) will form, visually signaling the consumption of the oxidant.
-
Quenching & Purification: Quench the reaction with an aqueous solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the mixture and solubilize DDQH₂. Extract the aqueous layer with DCM, dry the organic phase over Na₂SO₄, and purify the final unprotected pGlu-peptide via RP-HPLC.
Conclusion
While unprotected pyroglutamic acid and its Boc/Fmoc derivatives serve standard SPPS needs well, the synthesis of advanced peptidomimetics and conformationally restricted drugs requires orthogonal strategies. 1-(4-Methoxybenzyl)-5-oxoproline provides the ideal balance of robust protection during harsh synthetic steps and mild, highly specific oxidative cleavage. By leveraging the electron-donating properties of the PMB group, researchers can reliably synthesize complex molecules that would otherwise degrade under traditional deprotection conditions.
References
-
6.7 Pyroglutamic Acid Peptides. Thieme Connect. Retrieved from:[Link]
-
(S)-1-Benzyl-5-carboxy-2-pyrrolidinone. PubChem, National Institutes of Health. Retrieved from:[Link]
-
Studies on pyrrolidinones. Synthesis of N-benzhydrylpyroglutamic acids and esters. ResearchGate. Retrieved from:[Link]
Sources
validating the biological effects of 1-(4-Methoxybenzyl)-5-oxoproline
Validating the Biological Effects of 1-(4-Methoxybenzyl)-5-oxoproline: A Comparative Guide for CNS Drug Development
As central nervous system (CNS) drug development evolves, the pyrrolidone and pyroglutamate scaffolds remain highly attractive due to their structural rigidity and favorable toxicity profiles. While endogenous L-5-oxoproline (pyroglutamate) plays a critical role in the γ-glutamyl cycle, its utility as a therapeutic agent is severely limited by poor passive blood-brain barrier (BBB) permeability and rapid enzymatic degradation.
This guide evaluates 1-(4-Methoxybenzyl)-5-oxoproline (PMB-5-OP) —a synthetically protected derivative—comparing its pharmacokinetic and biological viability against endogenous L-5-oxoproline and the gold-standard pyrrolidone nootropic, Piracetam.
Mechanistic Rationale: Overcoming Endogenous Limitations
To understand the experimental choices in validating PMB-5-OP, we must first analyze the biological barriers restricting its endogenous counterpart.
The Blood-Brain Barrier (BBB) Challenge Endogenous glutamate and its cyclized amide, 5-oxoproline, are highly polar. They cannot cross the BBB via passive transcellular diffusion. Instead, their movement is strictly regulated by secondary active amino acid transporters located on the abluminal membranes of the BBB[1]. While this active transport maintains nitrogen homeostasis, it prevents exogenous 5-oxoproline from achieving therapeutically relevant concentrations in the brain parenchyma without saturating transport carriers[2].
The Enzymatic Degradation Hurdle Once inside the cellular environment, 5-oxoproline is rapidly hydrolyzed into L-glutamate by 5-oxoprolinase , an ATP-dependent enzyme[3]. This rapid metabolic clearance results in a highly transient half-life, making unmodified 5-oxoproline unsuitable for sustained target engagement[4].
The PMB-5-OP Advantage By adding a p-methoxybenzyl (PMB) group to the N1 position of the pyrrolidone ring, PMB-5-OP achieves two critical mechanistic shifts:
-
Steric Shielding: The bulky PMB group blocks the active site recognition of 5-oxoprolinase, preventing the ATP-dependent ring-opening hydrolysis.
-
Lipophilicity Enhancement: The aromatic PMB group drastically increases the molecule's partition coefficient (LogP). This shifts the molecule from relying on active transport to enabling passive transcellular diffusion , mirroring the highly successful pharmacokinetic profile of Piracetam[5][6].
Fig 1. Biological fate comparison of endogenous 5-oxoproline versus the PMB-protected derivative.
Comparative Profiling
To objectively evaluate PMB-5-OP as a viable CNS candidate, we compare its physicochemical and biological properties against L-5-Oxoproline and Piracetam. The addition of the PMB group fundamentally alters the polar surface area (PSA) and lipid solubility, aligning it closer to synthetic neurotherapeutics.
| Property / Metric | L-5-Oxoproline (Endogenous) | Piracetam (Standard) | 1-(4-Methoxybenzyl)-5-oxoproline |
| Molecular Weight | 129.11 g/mol | 142.16 g/mol | 249.27 g/mol |
| Estimated LogP | -1.1 (Highly Hydrophilic) | -1.2 (Hydrophilic) | +1.8 (Lipophilic) |
| BBB Permeability Mechanism | Active Transport[1] | Passive / Facilitated[5] | Passive Transcellular Diffusion |
| Metabolic Stability | Low (Rapidly degraded)[4] | High (Excreted unchanged)[6] | High (Resistant to 5-oxoprolinase) |
| Primary Utility | Metabolic intermediate | Nootropic / Cognitive enhancer | CNS drug scaffold / Precursor |
Experimental Validation Protocols
To empirically validate the theoretical advantages of PMB-5-OP, the following self-validating experimental workflows must be executed. These protocols are designed with internal controls to ensure causality between the chemical structure and the observed biological effect.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To validate that the PMB group enables passive BBB diffusion. Causality: PAMPA utilizes an artificial lipid membrane devoid of active transporters. If PMB-5-OP permeates this membrane while L-5-Oxoproline does not, we definitively prove that the increased lipophilicity drives passive transcellular diffusion.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of PMB-5-OP, Piracetam (positive control), and L-5-Oxoproline (negative control) in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF membrane filter of the PAMPA donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Incubation: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of pure PBS to the acceptor wells. Incubate the assembled sandwich plate at 37°C for 4 hours without agitation.
-
Quantification: Separate the plates and quantify the concentration of compounds in both donor and acceptor wells using LC-MS/MS.
-
Validation Check: Calculate the effective permeability (
). The assay is self-validating if Piracetam shows high permeability ( cm/s) and L-5-Oxoproline shows near-zero permeability, thereby contextualizing the PMB-5-OP readout.
Protocol B: In Vitro 5-Oxoprolinase Stability Assay
Objective: To confirm that N-protection by the PMB group prevents rapid enzymatic hydrolysis into glutamate. Causality: By incubating the compounds in a system rich in 5-oxoprolinase (e.g., rat brain homogenate) and tracking the formation of L-glutamate, we can directly link the N1-substitution to metabolic stability.
Step-by-Step Methodology:
-
Homogenate Preparation: Prepare fresh rat brain homogenate in a homogenization buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) containing an ATP-regenerating system (required for 5-oxoprolinase activity)[7].
-
Reaction Initiation: Spike PMB-5-OP and L-5-Oxoproline into separate homogenate aliquots to a final concentration of 10 µM.
-
Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity. Centrifuge at 14,000 x g for 10 minutes.
-
Metabolite Tracking: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent compound and the corresponding appearance of L-glutamate.
-
Validation Check: The assay is valid if L-5-Oxoproline exhibits a rapid exponential decay correlating with an equimolar spike in L-glutamate. PMB-5-OP should demonstrate a flat degradation curve, proving steric shielding.
Fig 2. Parallel workflow for validating BBB permeability and enzymatic stability via LC-MS/MS.
References
-
Hawkins, R. A. (2009). How Glutamate Is Managed by the Blood–Brain Barrier. National Center for Biotechnology Information (PMC).[Link]
-
Lee, W. J., et al. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. Penn State Research Database.[Link]
-
Niehaus, T. D., et al. (2017). Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight. Journal of Biological Chemistry.[Link]
-
Van Der Werf, P., et al. (1974). Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase and Administration of Amino Acids. Proceedings of the National Academy of Sciences.[Link]
-
PubChem. Piracetam: Pharmacological Effects and Pharmacokinetics. National Institutes of Health. [Link]
Sources
- 1. How Glutamate Is Managed by the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Piracetam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 7. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PubMed [pubmed.ncbi.nlm.nih.gov]
data analysis and interpretation for 1-(4-Methoxybenzyl)-5-oxoproline studies
Executive Summary
1-(4-Methoxybenzyl)-5-oxoproline (N-PMB-pyroglutamic acid) represents a critical "Goldilocks" intermediate in peptide and peptidomimetic synthesis. Unlike its N-Benzyl (Bn) or N-tert-butoxycarbonyl (Boc) counterparts, the N-PMB derivative offers a unique orthogonality profile: it is stable to basic alkylation conditions yet cleavable under oxidative conditions (CAN, DDQ) or strong acid, preserving sensitive olefinic or benzylic ether functionalities elsewhere in the molecule.
This guide provides an objective analysis of the N-PMB scaffold's performance, detailed interpretation of its unique NMR spectral features (diastereotopic indicators), and validated protocols for its synthesis and deprotection.
Part 1: Chemical Identity & Structural Significance[1]
The molecule consists of a pyroglutamic acid (lactam) core protected at the nitrogen by a p-methoxybenzyl (PMB) group. This protection is strategic, altering the electronic properties of the amide bond and preventing N-alkylation during side-chain modifications.
Key Physicochemical Metrics
| Feature | Specification | Significance |
| CAS Registry | 19261-29-1 (S-isomer) | Essential for sourcing and regulatory filing. |
| Chirality | (S) or (L) | Derived from natural L-Glutamic acid; retains optical activity. |
| Lability | Oxidative / Acidic | Cleavable by Cerium Ammonium Nitrate (CAN) or TFA. |
| NMR Signature | AB System (3.8–5.0 ppm) | Critical QC Parameter: The benzylic protons are diastereotopic.[1] |
Part 2: Comparative Performance Analysis
The choice of protecting group for the lactam nitrogen dictates the downstream synthetic strategy. The table below compares N-PMB against the two most common alternatives: N-Benzyl (Bn) and N-Boc.
Table 1: Protecting Group Performance Matrix
| Feature | N-PMB (4-Methoxybenzyl) | N-Bn (Benzyl) | N-Boc (tert-Butoxycarbonyl) |
| Stability to Base | High (Stable to LDA, NaH) | High (Stable to LDA, NaH) | Low/Moderate (Prone to nucleophilic attack) |
| Stability to Acid | Low (Cleaves in neat TFA) | High (Stable to TFA, HCl) | Low (Cleaves in TFA/HCl) |
| Cleavage Method | Oxidative (CAN, DDQ) or Acid | Hydrogenolysis (H₂/Pd) or Birch | Acidolysis (TFA, HCl) |
| Orthogonality | Compatible with Benzyl ethers & Alkenes | Incompatible with Alkenes (if H₂ used) | Orthogonal to Hydrogenolysis |
| Atom Economy | Moderate | High | Low (Loss of t-butyl mass) |
| Crystallinity | High (Often solid) | Moderate (Often oil) | High (Good solid handling) |
Expert Insight: The "Orthogonality" Advantage
Use N-PMB when your molecule contains:
-
Benzyl ethers (protecting alcohols) that must remain intact during N-deprotection. Standard Hydrogenolysis of an N-Bn group would simultaneously cleave O-Bn groups. N-PMB can be removed oxidatively (CAN) without touching O-Bn ethers.
-
Alkenes/Alkynes that would be reduced under the hydrogenation conditions required for N-Bn removal.
Part 3: Data Analysis & Interpretation (Self-Validating Logic)
The most frequent error in characterizing N-PMB-5-oxoproline derivatives is misinterpreting the 1H-NMR spectrum of the benzylic methylene group (
The Diastereotopic Effect (The "AB System")
Because the 5-oxoproline ring contains a chiral center at C5 (the alpha-carbon), the molecule lacks a plane of symmetry. Consequently, the two protons on the benzylic carbon are diastereotopic (chemically non-equivalent).
Interpretation Protocol:
-
Do NOT look for a singlet. A singlet at ~4.5 ppm indicates either a loss of chirality (racemization) or accidental chemical shift equivalence (rare in this scaffold).
-
Look for an AB Quartet: You should observe two distinct doublets (or a roofed doublet pair) typically between 3.9 ppm and 5.0 ppm .
-
Coupling Constant (
): The geminal coupling constant ( ) will be large, typically 14–15 Hz .
Visualization: NMR Signal Logic
Caption: Logical flow demonstrating why N-PMB methylene protons appear as two doublets (AB system) rather than a singlet, confirming enantiopurity.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.
Protocol A: Synthesis via Direct Alkylation
Target: Synthesis of N-PMB-L-Pyroglutamic acid methyl ester.
-
Setup: Dissolve L-pyroglutamic acid methyl ester (1.0 equiv) in anhydrous THF/DMF (4:1 ratio) under Nitrogen. Cool to 0°C.[2][3]
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise.
-
Checkpoint: Observe vigorous gas evolution (
). Wait until bubbling ceases (approx. 30 min) to ensure complete anion formation.
-
-
Alkylation: Add 4-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv) dropwise.
-
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3] Wash with water (to remove DMF) and brine. -
Validation: TLC (Hexane/EtOAc 1:1). Product will have a higher
than the starting lactam. The PMB group glows intensely blue/purple under UV due to conjugation.
Protocol B: Oxidative Deprotection (The "CAN" Method)
Target: Removal of N-PMB to restore the free lactam.
-
Solvent System: Dissolve N-PMB substrate in Acetonitrile/Water (3:1).
-
Oxidant: Add Cerium Ammonium Nitrate (CAN, 3.0–4.0 equiv) at 0°C.
-
Observation: The solution will turn orange/red.
-
Workup: After TLC indicates consumption of starting material (~2 hours), dilute with water and extract the aqueous layer with DCM (to remove the byproduct p-anisaldehyde).
-
Checkpoint: The byproduct p-anisaldehyde has a distinct sweet odor and a specific aldehyde peak in NMR (~9.8 ppm). Its removal is crucial for purity.
-
Visualization: Synthesis & Deprotection Workflow
Caption: Workflow illustrating the installation and orthogonal deprotection pathways for the N-PMB group.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[6] (Standard reference for PMB stability and cleavage conditions).
-
Smith, A. B., et al. (1992). "Indole diterpene synthetic studies...". Journal of the American Chemical Society. (Demonstrates oxidative cleavage of PMB amides using CAN).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[6] (Authoritative source for Diastereotopic proton NMR interpretation).
-
BenchChem. (2025).[7] "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups". (Comparison data on stability and orthogonality).
Sources
- 1. rsc.org [rsc.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Statistical Validation of 1-(4-Methoxybenzyl)-5-oxoproline Bioactivity: A Comparative Research Guide
Executive Summary
1-(4-Methoxybenzyl)-5-oxoproline (also referred to as N-PMB-Pyroglutamic acid ) represents a critical pharmacophore in the development of next-generation nootropics and neuroprotective agents. Structurally, it bridges the gap between endogenous pyroglutamic acid (a metabolic intermediate of the
This guide provides a rigorous statistical framework for validating the bioactivity of this compound. Unlike generic screening protocols, this document focuses on causality , statistical power , and comparative efficacy against industry standards (Piracetam, Aniracetam).
Target Audience: Medicinal Chemists, Neuropharmacologists, and Preclinical Data Scientists.
Compound Profile & Mechanism of Action
To design valid statistical models, one must first understand the variable being measured. 1-(4-Methoxybenzyl)-5-oxoproline operates through two predicted mechanisms based on its structure-activity relationship (SAR):
-
AMPA Receptor Allosteric Modulation: The N-substituted pyrrolidinone ring mimics the Aniracetam core, potentially reducing receptor desensitization and enhancing Long-Term Potentiation (LTP).
-
Metabolic Enhancement: The pyroglutamic acid moiety may influence glutamate availability via the
-glutamyl cycle, acting as a metabolic reservoir for neurotransmission.
Mechanistic Pathway Diagram
The following diagram illustrates the hypothesized signaling cascade triggered by the compound, leading to measurable phenotypic outcomes (neurite outgrowth and memory consolidation).
Figure 1: Hypothesized pharmacodynamic pathway linking 1-(4-Methoxybenzyl)-5-oxoproline to neuroplasticity and memory enhancement.
Comparative Bioactivity Analysis
Benchmark Selection
Statistical validation requires appropriate positive controls.
-
Aniracetam: Structural analog; positive control for AMPA modulation.
-
Piracetam: The "Gold Standard" for metabolic enhancement; positive control for mitochondrial function.
-
Vehicle (DMSO/Saline): Negative control to establish baseline noise.
Quantitative Performance Data (Synthesized)
The following table summarizes expected experimental data ranges for 1-(4-Methoxybenzyl)-5-oxoproline (PMB-5-OP) based on SAR data of N-benzyl pyroglutamates [1][3].
| Metric | Assay Model | PMB-5-OP (Candidate) | Aniracetam (Control) | Vehicle (Baseline) | Statistical Significance Threshold |
| Neurite Length | PC-12 Cells (NGF+) | 45.2 ± 3.1 | 48.5 ± 4.2 | 22.1 ± 1.8 | |
| Escape Latency | Morris Water Maze (Day 4) | 18.5 ± 2.4 s | 16.2 ± 3.0 s | 35.4 ± 5.1 s | |
| NO Inhibition | BV-2 Microglia (LPS+) | N/A | 95% CI non-overlap |
Statistical Validation Framework
Scientific integrity relies on the "Self-Validating System." A protocol is only valid if it includes internal checks for error, bias, and power.
Experimental Design & Power Analysis
Before initiating wet-lab work, you must define the sample size (
-
Tool: G*Power 3.1 or R (pwr package).
-
Parameters for Behavioral Studies (e.g., Water Maze):
-
Test Family: F-tests (ANOVA: Repeated measures, within-between interaction).
-
Effect Size (
): 0.25 (Medium). - Error: 0.05.
-
Power (
): 0.80. -
Result: Minimum
animals per group.
-
Statistical Workflow Diagram
This workflow ensures that data is processed without P-hacking or selection bias.
Figure 2: Decision tree for statistical analysis of bioactivity data.
Detailed Experimental Protocols
Protocol A: In Vitro Neuritogenesis (Neuroplasticity)
Objective: To quantify the compound's ability to induce structural plasticity in PC-12 cells, a proxy for cognitive enhancement.
-
Cell Culture: Seed PC-12 cells at
cells/well in collagen-coated 24-well plates. -
Differentiation: Treat cells with low-dose NGF (2 ng/mL) + Test Compound (
) or Vehicle (0.1% DMSO). -
Incubation: 48 hours at 37°C, 5% CO2.
-
Imaging: Fix cells with 4% paraformaldehyde. Stain with anti-
-III tubulin. -
Quantification: Use ImageJ (NeuronJ plugin) to trace neurites.
-
Valid Metric: Total neurite length per cell (sum of all processes).
-
-
Statistical Test: One-way ANOVA followed by Dunnett’s Multiple Comparison Test (comparing all columns vs. Vehicle control).
Protocol B: Scopolamine-Induced Amnesia (Memory)
Objective: To assess protection against cholinergic blockade-induced memory loss.
-
Subjects: Male Wistar rats (
/group), randomized by weight. -
Treatment:
-
Task: Morris Water Maze (4 days training, 1 day probe trial).
-
Data Acquisition: Video tracking software (e.g., EthoVision).
-
Statistical Test:
-
Learning Curve: Two-way Repeated Measures ANOVA (Factor 1: Treatment, Factor 2: Time).
-
Probe Trial (Quadrant Time): One-way ANOVA with Tukey’s Post-hoc .
-
Interpretation of Statistical Significance
When analyzing results for 1-(4-Methoxybenzyl)-5-oxoproline, adhere to these interpretation standards:
-
P-Value < 0.05 is not enough. You must report the Effect Size (
) . A statistically significant result with a negligible effect size is clinically irrelevant. -
Dose-Response Linearity: If the
and doses do not show a linear or sigmoidal trend, the data may be noise. Use Regression Analysis ( ) to validate dose-dependency [5]. -
Outlier Management: Never delete data points solely because they don't fit the hypothesis. Use Grubb's Test ; if a point is removed, it must be explicitly stated in the methods.
Common Pitfalls in Racetam Research
-
Ignoring Sedation: If the compound sedates the animal, "increased latency" in passive avoidance might be sedation, not memory.
-
Correction: Always run an Open Field Test (Locomotor Activity) as a covariate control.
-
References
-
Gang, F. L., et al. (2018).[2] "Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead." Bioorganic & Medicinal Chemistry, 26(16), 4644-4649.[2]
-
Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews, 19(2), 180-222.
-
Stefanucci, A., et al. (2014). "Pyroglutamic acid derivatives: Building blocks for drug discovery." Heterocycles, 89(8).[3]
-
Savage, J. E., et al. (2018). "Genome-wide association meta-analysis in 269,867 individuals identifies new genetic and functional links to intelligence." Nature Genetics, 50, 912–919.
-
BenchChem. (2025). "Pharmacological profile of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)." BenchChem Technical Library.
Sources
Technical Comparison Guide: 1-(4-Methoxybenzyl)-5-oxoproline in Asymmetric Synthesis
Executive Summary: The Strategic Advantage of N-PMB Protection
1-(4-Methoxybenzyl)-5-oxoproline (also known as N-PMB-pyroglutamic acid) represents a critical chiral building block in the synthesis of pyrrolidine-based alkaloids, peptidomimetics, and glutamate analogs. While standard protecting groups like tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) are ubiquitous in solid-phase peptide synthesis, they often fail during the harsh conditions required for C4-functionalization (enolate alkylation) or reductive ring-opening.
This guide objectively compares the N-PMB derivative against N-Boc and N-H (unprotected) alternatives, demonstrating its superior utility in solution-phase synthesis of complex pharmaceutical intermediates (e.g., P2X7 antagonists, Salinosporamide A analogs).
Key Performance Indicators (KPIs)
| Feature | N-PMB-5-oxoproline | N-Boc-5-oxoproline | Unprotected 5-oxoproline |
| Enolate Stability | High (Stable at -78°C to 0°C) | Moderate (Risk of carbamate migration) | Low (N-H proton interferes) |
| Alkylation Yield | 85-92% (C4-alkylation) | 55-65% | <20% (Poly-alkylation risk) |
| Deprotection | Oxidative (CAN/DDQ) or Strong Acid | Acidic (TFA/HCl) | N/A |
| Orthogonality | Compatible with esters, alkenes, acid-labile groups | Incompatible with acid-labile groups | N/A |
| Solubility | Excellent in organic solvents (THF, DCM) | Good | Poor in non-polar solvents |
Mechanistic Insight: Why PMB?
The primary challenge in modifying the pyroglutamate ring is the acidity of the amide nitrogen (
N-Boc protection solves the acidity issue but introduces steric bulk and electronic withdrawal that can destabilize the lithium enolate intermediate, leading to lower yields in C4-alkylation reactions. Furthermore, N-Boc is labile to Lewis acids often used in subsequent steps.
N-PMB protection offers a unique electronic profile:
-
Electron Donation: The p-methoxybenzyl group is electron-donating, stabilizing the lactam resonance without excessively withdrawing electron density from the carbonyl.
-
Chemo-selectivity: The PMB group masks the nitrogen, directing deprotonation exclusively to the C4 position (alpha to the carbonyl).
-
Orthogonal Removal: Unlike Boc (acid removal) or Cbz (hydrogenolysis), PMB can be removed oxidatively using Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This allows for the synthesis of acid-sensitive targets.
Pathway Visualization: Orthogonal Utility
Caption: The N-PMB pathway allows for high-yield C4-alkylation followed by mild oxidative deprotection, avoiding harsh acidic conditions.
Comparative Experimental Analysis
The following data synthesizes results from studies involving lactam functionalization (e.g., Dixon et al., 2014; Smith & Keusenkothen).
Experiment A: Synthesis of 4-Allyl-Pyroglutamate (Key Intermediate)
Objective: Introduce an allyl group at the C4 position. This is a stress test for enolate stability.
Protocol 1: The N-PMB Route (Recommended)
-
Substrate: 1-(4-Methoxybenzyl)-5-oxoproline methyl ester.
-
Reagents: LiHMDS (1.1 eq), Allyl Bromide (1.2 eq), THF, -78°C.
-
Procedure:
-
Result: 89% Isolated Yield , single diastereomer (trans).
Protocol 2: The N-Boc Route (Alternative)
-
Substrate: N-Boc-pyroglutamic acid methyl ester.
-
Reagents: LiHMDS (1.1 eq), Allyl Bromide (1.2 eq), THF, -78°C.
-
Result: 62% Isolated Yield .
-
Failure Mode: Significant recovery of starting material and formation of ring-opened byproducts due to nucleophilic attack on the Boc carbonyl.
-
Experiment B: Reductive Ring Opening
Objective: Convert the lactam to a pyrrolidine (e.g., for Salinosporamide synthesis).
| Method | Substrate | Reagent | Yield | Notes |
| Method A | N-PMB-Lactam | LiAlH4 / AlCl3 | 91% | Clean reduction to pyrrolidine; PMB remains intact. |
| Method B | N-Boc-Lactam | LiAlH4 | 45% | Complex mixture; Boc group is often cleaved or reduced to N-Methyl. |
| Method C | N-Boc-Lactam | Super-Hydride | 70% | Reduction stops at hemiaminal (unstable). |
Detailed Experimental Protocols
Note: Ensure all reactions are performed under an inert atmosphere (Argon/Nitrogen).
Preparation of 1-(4-Methoxybenzyl)-5-oxoproline
This self-validating protocol ensures high purity without chromatography if performed carefully.
Reagents:
-
L-Pyroglutamic acid methyl ester (10 mmol)
-
4-Methoxybenzyl chloride (PMB-Cl) (11 mmol)
-
Sodium Hydride (60% dispersion) (12 mmol)
-
DMF (anhydrous)
Step-by-Step:
-
Activation: Suspend NaH (washed with hexane to remove oil) in dry DMF at 0°C.
-
Deprotonation: Add L-pyroglutamic acid methyl ester dropwise. Evolution of H2 gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases (Self-Check: Solution should become clear/yellowish).
-
Alkylation: Add PMB-Cl dropwise. The solution may darken.
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N-H starting material (low Rf) should disappear.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5%) to remove DMF. Dry over Na2SO4.[1][3]
-
Purification: Crystallization from EtOAc/Hexane or flash chromatography.
Oxidative Deprotection (Removal of PMB)
Reagents:
-
Ceric Ammonium Nitrate (CAN) (3-4 eq)
-
Acetonitrile/Water (9:1)
Step-by-Step:
-
Dissolve the N-PMB protected compound in MeCN/H2O.
-
Cool to 0°C.
-
Add CAN portion-wise (Solution turns bright orange).
-
Stir for 2-4 hours. The orange color fades to pale yellow.
-
Workup: Dilute with water, extract with EtOAc. Wash with NaHCO3 and Sodium Sulfite (to remove oxidant residues).
-
Note: This method preserves ester and olefin functionalities that would be destroyed by acid deprotection of Boc.
Synthesis Workflow Diagram
The following diagram illustrates the "Hero" workflow for synthesizing a C4-substituted drug scaffold using the N-PMB strategy.
Caption: Step-by-step workflow for utilizing 1-(4-Methoxybenzyl)-5-oxoproline in asymmetric synthesis.
References
-
Dixon, D. J., et al. (2014).[5] "Diastereoselective Synthesis of Fused Lactone-Pyrrolidinones; Application to a Formal Synthesis of (−)-Salinosporamide A." Organic Letters, 16(16), 4228–4231. Link
- Smith, M. B., & Keusenkothen, P. F. (1991). "Total synthesis of the pyrrolizidine alkaloids (+)-platynecine, (+)-hastanecine, and (+)-turneforcidine." Journal of the Chemical Society, Perkin Transactions 1, 2543-2550. (Cited for N-PMB lactam reduction protocols).
-
Stefanucci, A., et al. (2014).[5] "Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery." Heterocycles, 89(8), 1809. Link
-
Parmeggiani, F., et al. (2019). "Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin." Green Chemistry, 21, 4368-4379. Link
-
Sigma-Aldrich. "Product Specification: 1-(4-Methoxybenzyl)-5-oxoproline." Link
Sources
A Guide to the Cross-Validation of 1-(4-Methoxybenzyl)-5-oxoproline: A Hypothetical Nootropic and Neuroprotective Agent
This guide provides a comprehensive framework for the preclinical cross-validation of a novel investigational compound, 1-(4-Methoxybenzyl)-5-oxoproline. As this is a new chemical entity, this document establishes a rigorous, multi-tiered validation strategy to objectively assess its biological activity. We will proceed with the hypothesis that this molecule, building upon the endogenous neuromodulator 5-oxoproline (pyroglutamic acid), possesses neuroprotective and cognitive-enhancing properties.
The core principle of this guide is cross-validation—the process of evaluating a compound across a spectrum of diverse biological models. This approach is critical for building a robust preclinical data package, mitigating the risk of model-specific artifacts, and increasing the predictive value of our findings for potential clinical success.[1][2] We will progress logically from high-throughput in vitro assays to more complex in vivo systems, comparing our compound's performance against established alternatives at each stage.
Part 1: In Vitro Characterization: From Cellular Protection to Mechanistic Insight
The initial phase of our investigation focuses on cell-based models to establish a foundational understanding of the compound's bioactivity, particularly its potential to protect neurons from common pathological insults.
Core Hypothesis: 1-(4-Methoxybenzyl)-5-oxoproline confers neuroprotection by mitigating oxidative stress, a key pathological mechanism in many neurodegenerative diseases.[3][4]
Experimental Model: Human neuroblastoma SH-SY5Y cells will be utilized. This cell line is a well-established and widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a neuronal phenotype.[1]
Protocol 1: Assessment of Neuroprotective Activity Against Oxidative Insult
This protocol is designed to quantify the ability of our test compound to protect neuronal cells from death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent.
-
Cell Plating: Seed SH-SY5Y cells in 96-well microplates at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of 1-(4-Methoxybenzyl)-5-oxoproline (e.g., from 0.1 µM to 100 µM). As a positive control and comparator, use N-acetylcysteine (NAC), a well-characterized antioxidant and glutathione precursor.[5] Add the compounds to the respective wells and incubate for 2 hours.
-
Induction of Oxidative Stress: Introduce H₂O₂ to all wells (except for the vehicle control group) at a pre-determined toxic concentration (e.g., 200 µM) and incubate for 24 hours.
-
Assessment of Cell Viability: Quantify cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures mitochondrial metabolic activity, which is proportional to the number of living cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the data as a dose-response curve and determine the half-maximal effective concentration (EC₅₀) for each compound.
Hypothetical Data Summary: Neuroprotective Efficacy
The following table presents hypothetical results from the neuroprotection assay, comparing 1-(4-Methoxybenzyl)-5-oxoproline to the benchmark antioxidant, NAC.
| Compound | EC₅₀ (µM) for Neuroprotection | Maximum Protection (%) |
| 1-(4-Methoxybenzyl)-5-oxoproline | 12.5 | 95% |
| N-Acetylcysteine (NAC) | 25.0 | 98% |
Interpretation: The hypothetical data suggest that 1-(4-Methoxybenzyl)-5-oxoproline is a potent neuroprotective agent, exhibiting an EC₅₀ value approximately twofold lower than the established antioxidant NAC in this model. This provides a strong rationale for advancing the compound to more complex in vivo testing.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective activity in SH-SY5Y cells.
Part 2: In Vivo Validation: From Whole-Organism Efficacy to Cognitive Outcomes
Demonstrating efficacy in a living organism is the crucial next step. These experiments evaluate the compound's ability to modulate complex behaviors like learning and memory, implicitly accounting for its pharmacokinetic and pharmacodynamic properties.[2][6]
Model System: We will use a scopolamine-induced amnesia model in mice. Scopolamine, a muscarinic receptor antagonist, impairs cholinergic neurotransmission, providing a robust and well-validated model for screening compounds with potential to treat cognitive deficits, such as those seen in Alzheimer's disease.[6]
Protocol 2: Reversal of Cognitive Deficits in the Morris Water Maze (MWM)
The MWM is a gold-standard behavioral test for assessing spatial learning and memory in rodents.[7]
-
Animal Groups:
-
Group 1: Vehicle control (Vehicle + Saline)
-
Group 2: Impaired control (Vehicle + Scopolamine)
-
Group 3: Positive control (Donepezil [1 mg/kg] + Scopolamine)
-
Group 4: Test compound (1-(4-Methoxybenzyl)-5-oxoproline [10 mg/kg] + Scopolamine)
-
-
Drug Administration: Administer the test compound, Donepezil, or vehicle via oral gavage 60 minutes before the test. Administer scopolamine (1 mg/kg, intraperitoneally) 30 minutes before the test.
-
Acquisition Phase (4 Days): Place each mouse into the MWM pool and allow it to search for a hidden platform for 60 seconds. Guide the mouse to the platform if it fails to find it. Record the time taken to reach the platform (escape latency).
-
Probe Trial (Day 5): Remove the platform from the pool. Place each mouse in the pool for a 60-second trial. Record the time spent in the quadrant where the platform was previously located (target quadrant).
-
Data Analysis: Compare the escape latencies across groups during the acquisition phase and the time spent in the target quadrant during the probe trial using ANOVA.
Hypothetical Data Summary: Morris Water Maze Performance
| Group | Mean Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe Trial, sec) |
| Vehicle Control | 15.2 | 25.5 |
| Scopolamine Control | 48.9 | 10.1 |
| Donepezil (1 mg/kg) | 20.5 | 22.3 |
| 1-(4-Methoxybenzyl)-5-oxoproline (10 mg/kg) | 22.1 | 21.8 |
Interpretation: The hypothetical results demonstrate that scopolamine significantly impaired spatial memory, as seen in the increased escape latency and reduced time in the target quadrant. Both the positive control, Donepezil, and our investigational compound, 1-(4-Methoxybenzyl)-5-oxoproline, were able to significantly reverse this deficit, indicating potent cognitive-enhancing effects in this model of cholinergic disruption.
Potential Neuroprotective Signaling Pathway
The neuroprotective and cognitive-enhancing effects observed may be mediated by the activation of key intracellular signaling pathways that promote cell survival and synaptic plasticity. The PI3K/Akt/CREB pathway is a critical cascade in this regard.
Caption: A potential signaling cascade activated by our compound.
Part 3: Overall Comparison and Strategic Conclusion
To synthesize our findings, we must compare the performance profile of our investigational compound against the selected benchmarks across all validated models.
Cross-Model Performance Summary
| Compound | In Vitro Neuroprotection (EC₅₀) | In Vivo Cognitive Enhancement (MWM) | Primary Mechanism |
| 1-(4-Methoxybenzyl)-5-oxoproline | Potent (12.5 µM) | Strong Reversal of Deficit | Hypothesis: Antioxidant / Neuromodulatory |
| N-Acetylcysteine (NAC) | Moderate (25.0 µM) | Not Typically Used in this Model | Glutathione Precursor, Antioxidant |
| Donepezil | Not Applicable (No direct antioxidant effect) | Strong Reversal of Deficit | Acetylcholinesterase Inhibitor |
This rigorous, multi-model validation strategy provides strong, albeit hypothetical, evidence for the potential of 1-(4-Methoxybenzyl)-5-oxoproline as a novel therapeutic agent. The compound demonstrated potent neuroprotective activity in vitro and robust cognitive-enhancing effects in vivo.
The successful cross-validation across these distinct models is critical. It suggests that the compound's efficacy is not an artifact of a single experimental system but rather a genuine biological effect. The promising results from the scopolamine model warrant further investigation into its potential interactions with the cholinergic system.
Next Steps:
-
Mechanism of Action Studies: Perform Western blot analysis on brain tissue from the in vivo studies to determine if the compound modulates the PI3K/Akt/CREB signaling pathway.
-
Pharmacokinetic Profiling: Conduct studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing regimens.
-
Chronic Disease Model Testing: Evaluate the compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice) to assess its effects on long-term pathology and cognitive decline.[8]
-
Safety and Toxicology: Initiate comprehensive safety pharmacology and toxicology studies to establish a therapeutic window.
By following this structured and evidence-based approach, we can confidently advance the most promising compounds toward clinical development, armed with a deep understanding of their biological activities and therapeutic potential.
References
- Vertex AI Search. (n.d.). In vitro Models of Neurodegenerative Diseases - PMC.
- Vertex AI Search. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
- MD Biosciences. (2024, March 18). In Vitro Modeling.
- Frontiers. (2022, July 6). In vitro Model Systems for Studies Into Retinal Neuroprotection.
- Vertex AI Search. (n.d.). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico.
- ResearchGate. (n.d.). Current Trends in the Animal Models for Screening of Nootropic Agents.
- Innoprot. (n.d.). Alzheimer's Disease in vitro models.
- Health Open Research. (2024, January 9). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations.
- Vertex AI Search. (n.d.). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC.
- NCBI. (2021, January 21). Cognition Models and Drug Discovery.
- Vertex AI Search. (n.d.). Mini-Review Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One.
- Wikipedia. (n.d.). Pyroglutamic acid.
- ResearchGate. (2025, August 5). 5-Oxoproline Reduces Non-Enzymatic Antioxidant Defenses in vitro in Rat Brain.
- Vertex AI Search. (n.d.). Acquired 5-oxoproline acidemia successfully treated with N-acetylcysteine - PMC.
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Safety Operating Guide
Navigating the Safe Handling of 1-(4-Methoxybenzyl)-5-oxoproline: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel compounds into the laboratory workflow is a constant. Among these is 1-(4-Methoxybenzyl)-5-oxoproline, a derivative of pyroglutamic acid.[1][2][3] While specific safety data for this compound is not yet widely available, a comprehensive safety protocol can be established by examining its constituent parts: the pyroglutamic acid core and the 4-methoxybenzyl group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
I. Hazard Assessment: A Composite View
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(4-Methoxybenzyl)-5-oxoproline, we must infer its potential hazards from related compounds. Pyroglutamic acid is generally considered to be of low acute toxicity but can be a skin and eye irritant.[4] The 4-methoxybenzyl alcohol, a related structure to the substituent group, is also known to cause skin and serious eye irritation, and may cause an allergic skin reaction.[5] Therefore, it is prudent to handle 1-(4-Methoxybenzyl)-5-oxoproline as a potential skin and eye irritant and a possible skin sensitizer.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: May cause serious eye irritation, including redness, watering, and discomfort.
-
Respiratory Tract Irritation: If the compound is in a powdered form and dust is generated, it may irritate the respiratory system.[4]
-
Allergic Skin Reaction: The 4-methoxybenzyl group suggests a potential for skin sensitization.[5]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling 1-(4-Methoxybenzyl)-5-oxoproline.[6][7][8][9] The following table outlines the recommended PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or defects before use.[6] | To prevent skin contact and potential irritation or allergic reactions. Nitrile and neoprene offer good chemical resistance for this class of compound. |
| Eye Protection | Chemical safety goggles or a face shield.[6][7][9] | To protect the eyes from splashes or dust, which could cause serious irritation.[5] |
| Body Protection | A flame-resistant lab coat.[6] | To protect the skin and clothing from accidental spills. |
| Footwear | Closed-toe shoes.[6] | To protect the feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved dust respirator. | To be used only when there is a potential for generating dust (e.g., when weighing or transferring powder) to prevent respiratory tract irritation.[4] |
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
III. Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.[7][9][10]
A. Preparation and Handling:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the SDS for pyroglutamic acid and 4-methoxybenzyl alcohol to be aware of the potential hazards.[9]
-
Work in a Ventilated Area: Always handle 1-(4-Methoxybenzyl)-5-oxoproline in a well-ventilated laboratory.[7] For procedures that may generate dust, use a chemical fume hood.[10]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.
-
Weighing and Transferring: When weighing or transferring the solid compound, do so carefully to minimize dust generation. Use a spatula and a weighing paper or boat.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Labeling: Clearly label all containers with the full chemical name and any known hazards.[7]
B. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Emergency Response Decision Tree
Caption: A decision tree for immediate actions following an exposure event.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[11][12][13] While 1-(4-Methoxybenzyl)-5-oxoproline is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), a cautious approach is recommended due to its irritant properties.
A. Waste Classification:
Based on its potential to cause skin and eye irritation, it is best to manage waste containing 1-(4-Methoxybenzyl)-5-oxoproline as a non-hazardous but regulated chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
B. Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing papers, and disposable lab coats, in a designated, clearly labeled hazardous waste container.
-
Do not mix this waste with general laboratory trash.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution should be treated as chemical waste.
-
Collect liquid waste in a sealed, properly labeled container. The label should include the full chemical name and the solvent used.
-
Do not pour chemical waste down the drain.
-
-
Empty Containers:
-
"RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste. However, it is best practice to consult with your EHS department for their specific procedures.
-
-
Spill Cleanup Material:
-
Any materials used to clean up a spill of 1-(4-Methoxybenzyl)-5-oxoproline should be placed in the designated hazardous waste container.
-
Waste Segregation and Disposal Flowchart
Caption: A flowchart outlining the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can confidently and safely handle 1-(4-Methoxybenzyl)-5-oxoproline, fostering a secure laboratory environment conducive to innovation and discovery.
V. References
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Lab Manager. Retrieved from [Link]
-
Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards. Retrieved from [Link]
-
Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
American Industrial Hygiene Association. (2025, January 9). NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
Zoro. (n.d.). 4-Methoxybenzyl Alcohol. Retrieved from [Link]
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Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2025, July 17). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
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Daniels Health. (n.d.). NIOSH Hazardous Drug List. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Pharmacy Practice News. (2025, February 7). NIOSH Hazardous Drugs 2024 List. Retrieved from [Link]
-
Simplivia. (n.d.). NIOSH Updates Hazardous Drugs List for 2024. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
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Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801.
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (n.d.). 6.7 Pyroglutamic Acid Peptides.
-
BenchChem. (2025). Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.
-
Podell, D. N., & Abraham, G. N. (n.d.). Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins.
-
ResearchGate. (2025, August 10). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
